A 438079
Description
Properties
CAS No. |
899507-36-9 |
|---|---|
Molecular Formula |
C13H9Cl2N5 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9/h1-7H,8H2 |
InChI Key |
MMPAULQSJLVKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
A-438079 Mechanism of Action in Microglia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel prominently expressed on the surface of microglia, the resident immune cells of the central nervous system. Activation of P2X7R by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress and injury, triggers a cascade of pro-inflammatory events in microglia. A-438079 exerts its mechanism of action by competitively blocking this activation, thereby attenuating microglial-mediated neuroinflammation. This guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols relevant to the action of A-438079 in microglia.
Core Mechanism of Action: P2X7 Receptor Antagonism
The primary mechanism of action of A-438079 in microglia is the competitive antagonism of the P2X7 receptor.[1] In its resting state, the P2X7R is a closed ion channel. Upon binding of extracellular ATP, the channel undergoes a conformational change, leading to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[2] This initial cation flux is a critical first step in a series of downstream signaling events.
Prolonged or repeated stimulation with high concentrations of ATP can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size. A-438079 effectively blocks both the initial channel opening and the subsequent pore formation.[1]
Signaling Pathways Modulated by A-438079
By inhibiting P2X7R, A-438079 modulates several key intracellular signaling pathways in microglia:
-
Inflammasome Activation: P2X7R activation is a potent trigger for the assembly and activation of the NLRP3 inflammasome.[2][3] The K⁺ efflux induced by P2X7R is a critical signal for this process. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[2] A-438079, by preventing K⁺ efflux, inhibits NLRP3 inflammasome activation and the subsequent release of these potent pro-inflammatory cytokines.[3][4]
-
MAPK and NF-κB Signaling: P2X7R activation can also stimulate the p38 MAPK and NF-κB signaling pathways, leading to the transcription and release of other pro-inflammatory mediators such as TNF-α and IL-6.[2][4] A-438079 has been shown to attenuate the activation of these pathways.[4]
-
Reactive Oxygen Species (ROS) Production: P2X7R activation in microglia can induce the production of ROS through NADPH oxidase.[5] A-438079 can mitigate this oxidative stress by blocking the initial P2X7R-mediated signaling.
The following diagram illustrates the central role of P2X7R in microglial activation and the inhibitory effect of A-438079.
Caption: P2X7R signaling cascade in microglia and its inhibition by A-438079.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of A-438079 in various microglial and related cell line models.
Table 1: A-438079 Inhibitory Potency
| Parameter | Cell Type/Receptor | Value | Reference |
| IC₅₀ | Rat P2X7R (recombinant) | 100 nM | [1] |
| IC₅₀ | Human P2X7R (recombinant) | 300 nM | [1] |
| pIC₅₀ | Human THP-1 cells (IL-1β release) | 6.7 | [1] |
| IC₅₀ | Murine EOC13 Microglia (ethidium⁺ uptake) | 7.9 ± 0.4 μM | [6] |
Table 2: Effects of A-438079 on Microglial Functions
| Experimental Model | Agonist | A-438079 Concentration | Observed Effect | Reference |
| Primary human microglia | 300 μM BzATP | 50 μM | Prevented decrease in phagocytic capacity | [7] |
| Rat spinal cord injury model | Endogenous ATP | 35 μ g/rat (i.p.) | Significantly decreased the number of P2X7R⁺/IBA-1⁺ microglia and reduced IL-1β and IL-18 expression | [3][8] |
| Murine EOC13 microglia | 1 mM ATP | 100 μM | 90 ± 1% inhibition of ethidium⁺ uptake | [6] |
| Rat neuropathic pain model | Endogenous ATP | ED₅₀ of 76 μM/kg | Reduced mechanical allodynia | [1] |
| LPS-induced septic rats | Endogenous ATP | 15 mg/kg | Alleviated lung oxidative stress and reduced IL-1β and IL-8 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Microglial Cell Culture
Objective: To obtain primary microglial cultures for in vitro experiments.
Protocol:
-
Tissue Dissociation: Cortices from P0-P2 rodent pups are dissected and mechanically dissociated.
-
Enzymatic Digestion: The tissue is incubated in a solution containing trypsin and DNase to obtain a single-cell suspension.
-
Mixed Glial Culture: The cell suspension is plated in a T-75 flask with DMEM supplemented with 10% FBS and antibiotics. The culture is maintained for 10-14 days to form a confluent layer of astrocytes with microglia growing on top.
-
Microglial Isolation: The mixed glial culture flask is shaken at 230 rpm for 3-3.5 hours to detach the microglia.
-
Plating: The supernatant containing the microglia is collected, centrifuged, and the cell pellet is resuspended and plated onto appropriate culture vessels for subsequent experiments. Purity can be assessed by immunostaining for microglial markers like Iba1 or CD11b.
P2X7R-Mediated Pore Formation Assay (Ethidium Bromide Uptake)
Objective: To measure the formation of large pores in the microglial cell membrane following P2X7R activation.
Protocol:
-
Cell Preparation: Plate microglial cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Antagonist Pre-incubation: Pre-incubate the cells with A-438079 (e.g., 10-100 μM) or vehicle control for 15-30 minutes at 37°C.[6]
-
Agonist and Dye Addition: Add the P2X7R agonist (e.g., 1 mM ATP or 100-300 μM BzATP) and a fluorescent dye that can enter through the P2X7R pore, such as ethidium bromide (e.g., 25 μM).[6]
-
Incubation: Incubate for 5-30 minutes at 37°C.[6]
-
Measurement: Measure the fluorescence intensity of the dye inside the cells using a fluorescence microscope, plate reader, or flow cytometer. An increase in intracellular fluorescence indicates pore formation.
The following diagram illustrates the workflow for the pore formation assay.
Caption: Experimental workflow for the P2X7R-mediated pore formation assay.
Microglial Phagocytosis Assay
Objective: To assess the effect of A-438079 on the phagocytic capacity of microglia.
Protocol:
-
Cell Seeding: Seed purified primary microglia onto coverslips in a 24-well plate at a density of approximately 50,000 cells/cm².[2]
-
Cell Recovery: Allow the cells to recover for 24 hours.[2]
-
Treatment: Pre-treat the microglia with A-438079 (e.g., 50 μM) or vehicle, followed by stimulation with a P2X7R agonist (e.g., 300 μM BzATP).[7]
-
Addition of Phagocytic Substrate: Add fluorescently labeled particles (e.g., latex beads or fibrillar Aβ₁₋₄₂) to the culture medium.[2][7]
-
Phagocytosis: Incubate for 1 hour at 37°C to allow for phagocytosis.[2]
-
Washing and Fixation: Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed particles and then fix the cells with 4% paraformaldehyde.[2]
-
Immunostaining and Imaging: Perform immunocytochemistry for a microglial marker (e.g., Iba1) to visualize the cell morphology and counterstain with DAPI for nuclear visualization.[2]
-
Quantification: Acquire images using a fluorescence microscope and quantify the number of fluorescent particles per cell or the percentage of phagocytic cells.
Cytokine Release Assay (ELISA)
Objective: To measure the inhibitory effect of A-438079 on the release of pro-inflammatory cytokines from microglia.
Protocol:
-
Cell Plating: Plate microglia in a multi-well plate.
-
Priming (Optional but often necessary for IL-1β): Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for several hours to induce the expression of pro-IL-1β.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of A-438079 or vehicle for 30 minutes.
-
Stimulation: Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) for a defined period (e.g., 1-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of specific cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) according to the manufacturer's instructions.
Conclusion
A-438079 is a valuable research tool and a potential therapeutic lead for neuroinflammatory and neurodegenerative disorders. Its mechanism of action is centered on the selective blockade of the P2X7 receptor in microglia. By inhibiting P2X7R-mediated signaling, A-438079 effectively suppresses key events in the neuroinflammatory cascade, including inflammasome activation, pro-inflammatory cytokine release, and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the role of P2X7R in neurological diseases and to develop novel therapeutic strategies targeting this pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 Receptor Activation Induces Reactive Oxygen Species Formation and Cell Death in Murine EOC13 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of A-438079 in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. A key player in the underlying pathology is the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells within the nervous system, such as microglia and astrocytes. Upon activation by high concentrations of extracellular ATP released from damaged neurons, P2X7R initiates a cascade of neuroinflammatory events that contribute to the central sensitization and maintenance of neuropathic pain. A-438079, a potent and selective antagonist of the P2X7 receptor, has emerged as a critical pharmacological tool and a promising therapeutic candidate for mitigating neuropathic pain. This technical guide provides an in-depth analysis of the function of A-438079 in neuropathic pain, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action of A-438079
A-438079 exerts its analgesic effects in neuropathic pain models primarily by competitively blocking the P2X7 receptor.[1] This inhibition prevents the downstream signaling cascades initiated by P2X7R activation, leading to a reduction in neuroinflammation and a subsequent decrease in pain hypersensitivity. The key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokine Release: A-438079 effectively blocks the release of key pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), from microglia and other immune cells.[2][3][4][5] The activation of P2X7R is a critical step in the assembly and activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of IL-1β.[1][2][5][6][7] By blocking P2X7R, A-438079 prevents NLRP3 inflammasome activation and the subsequent release of mature IL-1β, a potent pain-sensitizing molecule.
-
Modulation of Glial Cell Activation: In neuropathic pain states, microglia and astrocytes become reactive, contributing to the establishment and maintenance of central sensitization. A-438079 has been shown to reduce the activation of these glial cells, thereby dampening the neuroinflammatory response.
-
Downregulation of Neuronal Hyperexcitability: By reducing the release of inflammatory mediators and potentially through direct effects on neuronal-glial interactions, A-438079 contributes to the normalization of neuronal excitability. For instance, it has been shown to decrease the upregulation of the transient receptor potential vanilloid 1 (TRPV1) channel in dorsal root ganglion neurons in models of diabetic neuropathic pain.[6][8]
-
Inhibition of Downstream Signaling Pathways: The activation of P2X7R triggers several intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK).[6][9][10] A-438079 has been demonstrated to inhibit the phosphorylation of p38 MAPK and ERK1/2, further contributing to its anti-inflammatory and analgesic effects.[6][9]
Quantitative Data
The potency and efficacy of A-438079 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data for easy comparison.
| In Vitro Potency of A-438079 | |||
| Assay | Cell Line/System | Species | IC50 / pIC50 |
| Calcium Influx | 1321N1 Astrocytoma Cells (recombinant P2X7R) | Rat | 100 nM |
| Calcium Influx | 1321N1 Astrocytoma Cells (recombinant P2X7R) | Human | 300 nM |
| IL-1β Release (stimulated by BzATP) | Human THP-1 cells | Human | pIC50: 6.7 |
| In Vivo Efficacy of A-438079 in Neuropathic Pain Models | |||
| Pain Model | Species | Effect | ED50 |
| Mechanical Allodynia (model not specified) | Rat | Dose-dependent reduction | 76 μmol/kg |
Signaling Pathways
The signaling cascades initiated by P2X7R activation and the points of intervention by A-438079 are complex. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: P2X7R signaling cascade in neuropathic pain and inhibition by A-438079.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of A-438079 in neuropathic pain.
In Vivo Experiments
-
Chronic Constriction Injury (CCI):
-
Species: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose chromic gut ligatures are tied around the nerve with a spacing of about 1 mm between each. The ligatures should be tightened until a slight constriction of the nerve is visible.
-
-
Spinal Nerve Ligation (SNL):
-
Species: Adult male Sprague-Dawley rats.
-
Procedure: Under anesthesia, an incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture distal to the dorsal root ganglion.
-
-
Diabetic Neuropathic Pain (DNP):
-
Species: Adult male Sprague-Dawley rats.
-
Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. The development of hyperglycemia confirms the diabetic state, and neuropathic pain symptoms typically develop over several weeks.
-
-
Intrathecal (i.t.) Injection:
-
Procedure: For acute injections, animals are lightly anesthetized, and a 30-gauge needle connected to a microsyringe is inserted between the L5 and L6 vertebrae. A tail-flick response confirms correct placement. For chronic administration, a polyethylene catheter (PE-10) can be implanted into the subarachnoid space.
-
Dosage of A-438079: A range of 1-30 µg per rat, dissolved in a vehicle such as saline with a small percentage of DMSO, is typically explored.[11]
-
-
Intraperitoneal (i.p.) Injection:
-
Procedure: The substance is injected into the peritoneal cavity.
-
Dosage of A-438079: Doses around 35 µ g/rat have been used in some studies.[12]
-
-
Mechanical Allodynia (von Frey Test):
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure: Animals are placed in individual clear plastic cages on a wire mesh floor and allowed to acclimate. Filaments of increasing bending force are applied perpendicularly to the mid-plantar surface of the hind paw until the filament buckles. A positive response is a brisk withdrawal, licking, or shaking of the paw. The 50% paw withdrawal threshold is often determined using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Apparatus: A radiant heat source.
-
Procedure: Animals are placed in individual clear plastic chambers on a glass floor. The radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.
-
Caption: General workflow for in vivo assessment of A-438079 in neuropathic pain models.
In Vitro Experiments
-
Cell Line: Human 1321N1 astrocytoma cells stably transfected with rat or human P2X7R.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2X7R agonist (e.g., ATP or BzATP).
-
A-438079.
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Load cells with Fluo-4 AM.
-
Pre-incubate cells with varying concentrations of A-438079 or vehicle.
-
Stimulate with a P2X7R agonist.
-
Measure the change in fluorescence intensity using a fluorescence plate reader to determine intracellular calcium concentration.
-
-
Cell Line: Human monocytic cell line (THP-1).
-
Reagents:
-
Lipopolysaccharide (LPS) for priming.
-
P2X7R agonist (e.g., BzATP).
-
A-438079.
-
IL-1β ELISA kit.
-
-
Procedure:
-
Differentiate THP-1 cells into macrophage-like cells using PMA.
-
Prime the cells with LPS to induce pro-IL-1β expression.
-
Pre-incubate the cells with varying concentrations of A-438079 or vehicle.
-
Stimulate the cells with a P2X7R agonist.
-
Collect the cell supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit.
-
Caption: General workflow for in vitro assays to evaluate the function of A-438079.
Conclusion
A-438079 is a valuable tool for elucidating the role of the P2X7 receptor in the pathophysiology of neuropathic pain. Its potent and selective antagonism of P2X7R leads to a significant reduction in neuroinflammation and pain hypersensitivity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of neuropathic pain and to develop novel, more effective therapeutics. The continued investigation of P2X7R antagonists like A-438079 holds considerable promise for addressing the unmet medical need in the management of this debilitating condition.
References
- 1. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome: a key driver of neuroinflammation and a novel therapeutic target for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 5. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: Role and Therapeutic Potential in Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of P2X7 Purinergic Receptor Ameliorates Fibromyalgia Syndrome by Suppressing NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of P2X7R/ERK signaling in dorsal root ganglia satellite glial cells in the development of chronic postsurgical pain induced by skin/muscle incision and retraction (SMIR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A-438079: A Selective P2X7 Receptor Antagonist for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-438079, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a compelling target for therapeutic intervention. This document details the pharmacological properties of A-438079, its mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in the field.
Core Properties of A-438079
A-438079 is a small molecule, tetrazole-based compound that acts as a competitive antagonist of the P2X7 receptor.[1] It has demonstrated high selectivity for the human and rat P2X7 receptors, with significantly less activity at other P2X receptor subtypes.[1] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for A-438079 based on various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of A-438079
| Parameter | Species/Cell Line | Agonist | Value | Reference |
| IC50 | Human P2X7 (1321N1 cells) | BzATP | 300 nM | [1] |
| IC50 | Rat P2X7 (1321N1 cells) | BzATP | 100 nM | [1] |
| IC50 | Rat P2X7 (1321N1 cells) | BzATP | 321 nM | [2][3] |
| pIC50 | Human P2X7 | BzATP | 6.9 | [2][3] |
| pIC50 | Human THP-1 cells (IL-1β release) | BzATP | 6.7 | [1] |
| Selectivity | P2X2, P2X3, P2X4 | - | No significant activity up to 10 µM | [1] |
Table 2: In Vivo Efficacy of A-438079
| Animal Model | Effect Measured | Administration Route | ED50 / Effective Dose | Reference |
| Rat model of neuropathic pain | Reduction of mechanical allodynia | Intravenous (i.v.) | 76 µmol/kg | [1] |
| Rat model of neuropathic pain (SNL & CCI) | Increased withdrawal thresholds | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [2] |
| Mice with status epilepticus | Reduced seizure severity and neuronal death | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [3] |
| Acetaminophen-induced liver injury in mice | Attenuated liver injury | Intraperitoneal (i.p.) | 80 mg/kg | [4] |
Mechanism of Action and Signaling Pathways
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[5] This initial ion flux initiates a cascade of downstream signaling events. Prolonged activation can lead to the formation of a larger, non-selective pore, permeable to molecules up to 900 Da.[5]
A-438079 competitively binds to the P2X7 receptor, preventing ATP from binding and thereby inhibiting these downstream signaling pathways. The key pathways modulated by P2X7 activation and consequently inhibited by A-438079 are depicted below.
Caption: P2X7 Receptor Signaling Cascade and Point of Inhibition by A-438079.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize A-438079.
In Vitro Calcium Influx Assay (FLIPR)
This assay is a common method to determine the potency of P2X7 receptor antagonists.
Caption: Workflow for a Fluorescence-Based Calcium Influx Assay.
Methodology:
-
Cell Culture: Human 1321N1 astrocytoma cells stably transfected with the human P2X7 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: A-438079 is serially diluted to a range of concentrations and added to the cells. The plates are incubated to allow for compound binding.
-
Agonist Stimulation: A P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The resulting fluorescence data is normalized and used to calculate the IC50 value, representing the concentration of A-438079 required to inhibit 50% of the maximal agonist response.
IL-1β Release Assay
This assay measures the functional consequence of P2X7 receptor blockade on pro-inflammatory cytokine release.
Methodology:
-
Cell Culture and Priming: Human monocytic THP-1 cells are differentiated into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) or interferon-gamma (IFNγ). The cells are then primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[1]
-
Compound Treatment: The primed cells are pre-treated with various concentrations of A-438079.
-
P2X7 Activation: The P2X7 receptor is activated by adding an agonist like BzATP.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to determine the pIC50 value for the inhibition of IL-1β release.
In Vivo Models of Neuropathic Pain
Animal models are essential for evaluating the therapeutic potential of P2X7 antagonists.
Methodology (Spinal Nerve Ligation - SNL Model):
-
Model Induction: Neuropathic pain is induced in rats through the tight ligation of the L5 and L6 spinal nerves.
-
Compound Administration: A-438079 is administered to the animals, typically via intraperitoneal or intravenous injection, at various doses.[2]
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The withdrawal threshold of the paw is measured before and after compound administration.
-
Data Analysis: The dose-dependent effect of A-438079 on the withdrawal threshold is analyzed to determine the ED50 value, the dose required to produce 50% of the maximum possible effect.
Conclusion
A-438079 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies exploring the therapeutic potential of P2X7 antagonism in inflammatory conditions, neuropathic pain, and other P2X7-mediated pathologies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
The Role of A-438079 in Neuroinflammation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system (CNS), has emerged as a key player in initiating and propagating the neuroinflammatory cascade. Activation of P2X7R by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a downstream signaling pathway culminating in the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). A-438079 is a potent and selective antagonist of the P2X7 receptor. This technical guide provides an in-depth overview of the role and application of A-438079 in neuroinflammation research. It details its mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its use in both in vitro and in vivo models, and visualizes the critical signaling pathways and experimental workflows.
Mechanism of Action of A-438079
A-438079 is a competitive antagonist of the P2X7 receptor, exhibiting high selectivity over other P2X receptor subtypes.[1] Its primary mechanism of action in the context of neuroinflammation involves the blockade of ATP binding to the P2X7R on microglial cells.[2] This inhibition prevents the conformational changes in the receptor that are necessary for ion channel opening and subsequent downstream signaling events.
The activation of the P2X7R by ATP leads to a cascade of intracellular events, including K+ efflux, Ca2+ influx, and the generation of reactive oxygen species (ROS).[3] These events are critical for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that cleaves pro-caspase-1 into its active form.[4] Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[5] By blocking the initial P2X7R activation, A-438079 effectively inhibits this entire pathway, leading to a significant reduction in the production and release of these key pro-inflammatory cytokines.[5][6]
Quantitative Data from Preclinical Studies
The efficacy of A-438079 in mitigating neuroinflammation has been demonstrated across various preclinical models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Efficacy of A-438079
| Cell Type | Model/Stimulus | A-438079 Concentration | Measured Outcome | Result | Reference |
| Murine Microglia (EOC13) | ATP-induced Cation Uptake | 100 µM | Ethidium+ uptake | 90 ± 1% inhibition | [7] |
| Rat Spinal Cord Dorsal Horn Neurons | ATP- or BzATP-induced ROS Production | Not specified | ROS levels | Elimination of ROS production | [3] |
| BV-2 Microglial Cells | BzATP-induced AMPK activation and LC3II accumulation | Not specified | AMPK activation, LC3II levels | Effects abolished | [8] |
Table 2: In Vivo Efficacy of A-438079 in Neuroinflammatory Models
| Animal Model | Disease/Injury Model | A-438079 Dosage and Administration | Measured Outcome | Result | Reference |
| Rat | Spinal Cord Injury | 35 µ g/rat , intraperitoneal injection | Expression of IL-1β and IL-18 | Significantly decreased | [5] |
| Rat | Spinal Cord Injury | 35 µ g/rat , intraperitoneal injection | Number of P2X7R+/IBA-1+ cells | Significantly decreased | [5] |
| Rat | Lipopolysaccharide (LPS)-induced Sepsis | 15 mg/kg, intraperitoneal injection | Lung P2X7R expression | Decreased by ~72% compared to LPS group | [6] |
| Rat | Lipopolysaccharide (LPS)-induced Sepsis | 15 mg/kg, intraperitoneal injection | Serum IL-1β and IL-8 concentrations | Trended towards decrease | [6] |
| Mouse | Sepsis-Associated Encephalopathy (LPS model) | Not specified | Survival rate | Significantly alleviated reduction | |
| Mouse | Sepsis-Associated Encephalopathy (LPS model) | Not specified | Escape latency in Morris Water Maze | Significantly reduced extension |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing A-438079 to study neuroinflammation.
In Vitro Microglial Activation Assay
This protocol describes the induction of an inflammatory response in cultured microglial cells using lipopolysaccharide (LPS) and subsequent treatment with A-438079.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
A-438079 hydrochloride hydrate
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA or Western Blot
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Replace the medium with fresh serum-free DMEM and prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce pro-inflammatory gene expression.
-
A-438079 Treatment: Following priming, wash the cells with PBS and replace the medium with fresh serum-free DMEM containing A-438079 at the desired concentration (e.g., 10-100 µM). Incubate for 30 minutes.
-
Stimulation: Add a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), to the wells and incubate for 1-6 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β) by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis of proteins such as P2X7R, NLRP3, and caspase-1.
-
In Vivo Spinal Cord Injury (SCI) Model in Rats
This protocol outlines the induction of a contusive spinal cord injury in rats and subsequent treatment with A-438079.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Spinal cord impactor device
-
A-438079 hydrochloride hydrate
-
Sterile saline or other suitable vehicle
-
Surgical instruments
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Spinal Cord Injury: Induce a moderate contusion injury using a standardized impactor device (e.g., 10 g weight dropped from 12.5 mm).
-
A-438079 Administration: Immediately following the injury, administer A-438079 via intraperitoneal injection. A reported effective dose is 35 µ g/rat dissolved in a suitable vehicle.[5]
-
Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesics and bladder expression.
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 24 hours, 7 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry: Dissect the spinal cord, cryoprotect in sucrose, and section for immunohistochemical analysis of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and P2X7R expression.
-
Western Blot/ELISA: Alternatively, a segment of the spinal cord centered on the lesion site can be dissected, homogenized, and used for Western blot or ELISA to quantify protein levels of P2X7R, NLRP3, IL-1β, etc.
-
Western Blot Analysis
Procedure:
-
Protein Quantification: Determine the protein concentration of cell or tissue lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P2X7R (e.g., 1:1000 dilution), NLRP3 (e.g., 1:1000 dilution), or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
ELISA for IL-1β
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards (recombinant IL-1β) and samples (cell culture supernatants or tissue homogenates) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of P2X7R-Mediated Neuroinflammation and Inhibition by A-438079
Caption: P2X7R signaling cascade in neuroinflammation and its inhibition by A-438079.
Experimental Workflow for In Vitro Microglial Activation Study
Caption: Workflow for studying the effect of A-438079 on microglial activation in vitro.
Experimental Workflow for In Vivo Spinal Cord Injury Study
Caption: Workflow for investigating the therapeutic potential of A-438079 in a rat model of spinal cord injury.
Conclusion
A-438079 serves as a valuable pharmacological tool for dissecting the role of the P2X7 receptor in neuroinflammatory processes. Its high selectivity and potent inhibitory activity make it an ideal candidate for both in vitro and in vivo investigations into the mechanisms underlying a variety of neurological disorders with a neuroinflammatory component. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize A-438079 in their studies. Further research leveraging this and other P2X7R antagonists will undoubtedly continue to elucidate the complex interplay between purinergic signaling and neuroinflammation, paving the way for novel therapeutic strategies.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 Receptor Activation Induces Reactive Oxygen Species Formation and Cell Death in Murine EOC13 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The P2X7 Receptor Antagonist A-438079: A Technical Guide to its Effects on Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide array of inflammatory diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β). A critical upstream activator of the NLRP3 inflammasome is the P2X7 receptor, an ATP-gated ion channel. This technical guide provides an in-depth overview of A-438079, a selective antagonist of the P2X7 receptor, and its effects on inflammasome activation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction: The P2X7 Receptor and NLRP3 Inflammasome Axis
The P2X7 receptor is a purinergic receptor expressed on various immune cells, including macrophages and microglia.[1] Upon binding of extracellular ATP, a danger signal released from stressed or dying cells, the P2X7 receptor forms a non-selective cation channel.[2] This leads to an efflux of potassium ions (K+) from the cell, a critical trigger for the assembly and activation of the NLRP3 inflammasome.[2]
The canonical NLRP3 inflammasome is a multi-protein complex comprising the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1.[3] Upon activation, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.[3]
A-438079 is a potent and selective, competitive antagonist of the P2X7 receptor.[1][4][5] By blocking the P2X7 receptor, A-438079 prevents ATP-induced signaling and consequently inhibits the activation of the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the P2X7-NLRP3 axis in various inflammatory conditions and a potential therapeutic candidate.
Mechanism of Action of A-438079
A-438079 acts as a competitive antagonist at the P2X7 receptor, meaning it binds to the same site as the endogenous ligand ATP, thereby preventing its activation. This blockade inhibits the downstream signaling cascade that leads to NLRP3 inflammasome activation.
Quantitative Data on the Effects of A-438079
The following tables summarize the quantitative data on the inhibitory activity of A-438079 from various studies.
Table 1: P2X7 Receptor Antagonist Activity of A-438079
| Species | Assay | IC50 / pIC50 | Reference |
| Human | Ca2+ influx | pIC50 = 6.9 | [4][5] |
| Human | Ca2+ influx | IC50 = 300 nM | [1] |
| Rat | Ca2+ influx | IC50 = 321 nM | [4] |
| Rat | Ca2+ influx | IC50 = 100 nM | [1] |
| Mouse | BzATP-induced calcium-flux | pIC50 = 5.54 (IC50 = 2900 nM) | [6] |
Table 2: Inhibition of Inflammasome Activation by A-438079
| Cell Type | Stimulus | Measured Effect | Inhibition | Concentration | Reference |
| Human THP-1 cells | BzATP | IL-1β release | pIC50 = 6.7 | - | [1] |
| Murine Neutrophils | ATP | IL-1β secretion | Significant | 25 µM | [7] |
| Rat Dorsal Horn Slices | LPS + ATP | IL-1β release | Complete | 10 µM | [8] |
| Murine J774 cells | - | IL-1β release | Blocked | - | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of A-438079 on inflammasome activation.
In Vitro Model of NLRP3 Inflammasome Activation
A common in vitro model utilizes murine bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines such as J774A.1 or THP-1 cells.[10][11][12] The activation of the NLRP3 inflammasome is typically a two-step process.
Protocol:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary BMDMs) in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[10]
-
Priming (Signal 1): Replace the culture medium and prime the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[10]
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentrations of A-438079 or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM to trigger NLRP3 inflammasome activation. Incubate for 30-45 minutes.[10]
-
Sample Collection:
Quantification of IL-1β Release by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the amount of secreted IL-1β in the cell culture supernatant.
Protocol (General):
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for IL-1β.[13][14][15][16][17]
-
Sample and Standard Addition: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 1-2 hours at 37°C or as recommended by the kit manufacturer.[14]
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for IL-1β. Incubate for 1 hour at 37°C.[14]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.[14]
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 10-20 minutes at 37°C.[14]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well.[14]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[14]
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the samples.
Assessment of Caspase-1 Activation by Western Blot
Western blotting is used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10) in both cell lysates and supernatants.[18][19][20][21]
Protocol (General):
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Prepare protein samples from cell lysates and concentrated supernatants for SDS-PAGE.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (detecting both pro- and cleaved forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the extent of caspase-1 cleavage.
Visualization of ASC Speck Formation by Immunofluorescence
Upon inflammasome activation, the adaptor protein ASC polymerizes into a large, perinuclear structure termed an "ASC speck". This can be visualized using immunofluorescence microscopy.[22][23][24][25][26]
Protocol (General):
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and perform the inflammasome activation protocol as described in section 4.1.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., PBS with 1% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of cells containing ASC specks.
Conclusion
A-438079 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in NLRP3 inflammasome activation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in academia and industry. By elucidating the mechanisms of inflammasome activation and identifying potent inhibitors like A-438079, we can advance our understanding of inflammatory diseases and accelerate the development of novel therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome: Macrophage Activation and Disease | Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A438079 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mpbio.com [mpbio.com]
- 14. shop-neotest.ru [shop-neotest.ru]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. abcam.com [abcam.com]
- 18. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. adipogen.com [adipogen.com]
- 23. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
A-438079: A Selective P2X7 Receptor Antagonist for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). The P2X7R is increasingly implicated in the pathophysiology of various diseases, including cancer, where its expression is often upregulated. In the tumor microenvironment, high concentrations of ATP can stimulate P2X7R, leading to diverse and sometimes contradictory outcomes, including cancer cell proliferation, migration, and death. This technical guide provides a comprehensive overview of A-438079, its mechanism of action, and its applications in cancer research. It includes a compilation of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of P2X7R antagonism in oncology.
Introduction to A-438079
A-438079 is a small molecule, tetrazole-based compound that acts as a competitive antagonist of the human P2X7 receptor.[1] It exhibits high selectivity for P2X7R over other P2X receptor subtypes and various other ion channels and receptors.[1] The activation of P2X7R by ATP is linked to several cellular processes relevant to cancer, such as inflammation, immune response modulation, and programmed cell death.[2] Consequently, A-438079 has emerged as a critical pharmacological tool for elucidating the role of P2X7R in cancer biology and as a potential therapeutic agent.
Mechanism of Action
A-438079 functions by competitively binding to the P2X7 receptor, thereby preventing its activation by extracellular ATP. The binding of ATP to P2X7R normally triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[2] This initial channel opening can, with sustained ATP stimulation, lead to the formation of a larger, non-selective pore, which can trigger downstream signaling cascades.[2] A-438079 blocks these ATP-induced events, including calcium influx and the subsequent formation of the membrane pore.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of A-438079 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of A-438079
| Parameter | Cell Line/System | Species | Value | Reference |
| IC₅₀ (Calcium Influx) | 1321N1 astrocytoma cells stably transfected with P2X7R | Human | 300 nM | [1] |
| IC₅₀ (Calcium Influx) | 1321N1 astrocytoma cells stably transfected with P2X7R | Rat | 100 nM | [1] |
| pIC₅₀ (IL-1β Release) | THP-1 cells (differentiated with IFNγ and LPS) | Human | 6.7 | [1] |
| Concentration for In Vitro Studies | HCT-116 and SW620 (colorectal cancer) | Human | 10 µM | [3] |
Table 2: In Vivo Efficacy and Dosage of A-438079
| Animal Model | Disease Model | Dosage | Effect | Reference |
| Rat | Neuropathic Pain | ED₅₀ of 76 µmol/kg | Reduced mechanical allodynia | [1] |
| Mouse | Acetaminophen-induced Liver Injury | 80 mg/kg | Attenuated liver injury | [4] |
| Nude Mice | Colorectal Cancer Xenograft (SW620 cells) | Not specified in abstract | Inhibited tumor growth | [3] |
| Mouse | Mammary Tumor | Not specified in abstract | Slowed tumor growth | [5] |
Signaling Pathways Modulated by A-438079 in Cancer
A-438079, by inhibiting the P2X7 receptor, can modulate critical signaling pathways involved in cancer progression, particularly those related to apoptosis and pyroptosis.
Apoptosis Pathway
In colorectal cancer cells, A-438079 has been shown to promote apoptosis.[3] This is achieved by modulating the Bcl-2 family of proteins and activating the caspase cascade. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, the initiator caspase in the intrinsic apoptosis pathway, which in turn activates the executioner caspase, caspase-3, leading to programmed cell death.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Pharmacology of A-438079: A Technical Guide for Researchers
An In-depth Examination of a Selective P2X7 Receptor Antagonist
Introduction
A-438079 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] As a member of the P2X family of purinergic receptors, the P2X7 receptor is prominently expressed on immune cells, such as macrophages and microglia, and is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[1][3] Its activation by high concentrations of ATP, typically released during cellular stress or injury, leads to cation influx, formation of a non-selective pore, and downstream signaling events culminating in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3][4] A-438079, a tetrazole-based compound, acts as a competitive antagonist at the P2X7 receptor, making it a valuable tool for elucidating the receptor's function and a potential therapeutic agent for various inflammatory and neurological conditions.[1][5]
Mechanism of Action
A-438079 exerts its pharmacological effects by competitively binding to the P2X7 receptor, thereby preventing its activation by ATP.[1][5] This blockade inhibits the initial influx of cations, such as calcium and sodium, and the subsequent formation of a large transmembrane pore, which is a hallmark of sustained P2X7 receptor activation.[1][6] By preventing these upstream events, A-438079 effectively suppresses the downstream signaling cascades, most notably the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.[3][7]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for A-438079 across different species and experimental models.
Table 1: In Vitro Activity of A-438079
| Parameter | Species | Cell Line/System | Agonist | Value | Reference |
| IC₅₀ (Ca²⁺ influx) | Human | 1321N1 astrocytoma cells | BzATP | 300 nM | [1] |
| IC₅₀ (Ca²⁺ influx) | Rat | 1321N1 astrocytoma cells | BzATP | 100 nM | [1] |
| IC₅₀ (Ca²⁺ influx) | Rat | 1321N1 astrocytoma cells | BzATP | 321 nM | [2][8] |
| pIC₅₀ (Ca²⁺ influx) | Human | Recombinant P2X7 cell line | - | 6.9 | [2][5][9] |
| pIC₅₀ (IL-1β release) | Human | THP-1 cells | BzATP | 6.7 | [1] |
| Selectivity | Various | P2X2, P2X3, P2X4 receptors | - | No significant activity up to 10 µM | [1] |
Table 2: In Vivo Efficacy of A-438079
| Animal Model | Species | Endpoint | Route of Administration | ED₅₀ / Effective Dose | Reference |
| Neuropathic Pain (CCI) | Rat | Reduction of mechanical allodynia | Intraperitoneal (i.p.) | 76 µmol/kg | [1] |
| Neuropathic Pain (SNL & CCI) | Rat | Increased withdrawal thresholds | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [2] |
| Neuropathic Pain | Rat | Reduced noxious and innocuous evoked activity of spinal neurons | Intravenous (i.v.) | 80 µmol/kg | [2][8] |
| Status Epilepticus | Mouse | Reduced seizure severity and neuronal death | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [8] |
| Acetaminophen-induced Liver Injury | Mouse | Attenuation of liver injury | Intraperitoneal (i.p.) | 80 mg/kg | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacology of A-438079.
In Vitro Calcium Influx Assay (FLIPR)
This protocol describes the measurement of intracellular calcium concentration changes in response to P2X7 receptor activation and its inhibition by A-438079 using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Human 1321N1 astrocytoma cells stably expressing the human or rat P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A-438079.
-
P2X7 receptor agonist (e.g., BzATP).
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of A-438079 in the assay buffer. After the dye loading incubation, wash the cells with the assay buffer and then add the different concentrations of A-438079 to the wells. Incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Prepare the P2X7 agonist (e.g., BzATP) in the assay buffer. Place the cell plate into the FLIPR instrument. Initiate the fluorescence reading to establish a baseline. The instrument's integrated liquid handler then adds the agonist to the wells, and fluorescence is continuously monitored to measure the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is expressed as a ratio over the baseline. The IC₅₀ value for A-438079 is determined by plotting the inhibition of the calcium response against the concentration of the antagonist.
IL-1β Release Assay
This protocol details the measurement of IL-1β released from cultured immune cells following P2X7 receptor stimulation and its inhibition by A-438079.
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS).
-
A-438079.
-
P2X7 receptor agonist (e.g., BzATP).
-
ELISA kit for human IL-1β.
Procedure:
-
Cell Priming: Culture THP-1 cells and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Wash the primed cells and pre-incubate them with various concentrations of A-438079 for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., 300 µM BzATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of A-438079 compared to the vehicle control to determine the pIC₅₀ value.
Pore Formation Assay (Ethidium Bromide Uptake)
This assay measures the formation of the P2X7 receptor-associated large pore by quantifying the uptake of a fluorescent dye, such as ethidium bromide.
Materials:
-
Cells expressing the P2X7 receptor.
-
Assay buffer.
-
Ethidium bromide.
-
A-438079.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Preparation: Plate the cells in a suitable format (e.g., 96-well plate).
-
Inhibitor Incubation: Wash the cells with the assay buffer and pre-incubate with different concentrations of A-438079.
-
Assay: Add ethidium bromide to the wells at a final concentration of 5-20 µM. Add the P2X7 agonist (e.g., 5 mM ATP).
-
Measurement: Measure the fluorescence (Excitation: ~525 nm, Emission: ~605 nm) kinetically over 20-30 minutes.
-
Data Analysis: Determine the rate of fluorescence increase, which corresponds to the rate of dye uptake and pore formation. Calculate the inhibition by A-438079 at different concentrations to determine its IC₅₀.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol describes the induction of neuropathic pain in rats using the CCI model and the assessment of the analgesic effects of A-438079.
Animals:
-
Adult male Sprague-Dawley or Wistar rats.
Procedure:
-
Surgical Procedure: Anesthetize the rat. At the mid-thigh level, expose the common sciatic nerve. Loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing.[2][8] The ligatures should be tight enough to cause a slight constriction but not arrest the epineural circulation.[11] Close the muscle and skin layers.
-
Post-operative Care: House the animals with additional bedding and monitor for signs of distress.[6][8] Allow for a recovery period of at least 7 days for the development of neuropathic pain behaviors.[11]
-
Drug Administration: Prepare A-438079 in a suitable vehicle. Administer A-438079 via the desired route (e.g., intraperitoneally) at various doses.
-
Behavioral Testing (Mechanical Allodynia): Use von Frey filaments to assess the mechanical withdrawal threshold of the hind paw ipsilateral to the nerve injury. A decreased threshold indicates mechanical allodynia. Test the animals at different time points after drug administration.
-
Data Analysis: Compare the mechanical withdrawal thresholds of the A-438079-treated groups with the vehicle-treated control group to determine the efficacy of the compound in reversing mechanical allodynia.
Visualizations
Signaling Pathway of P2X7 Receptor and Inhibition by A-438079
Caption: P2X7 receptor signaling cascade and its inhibition by A-438079.
Experimental Workflow for In Vitro Characterization of A-438079
Caption: General workflow for the in vitro characterization of A-438079.
Logical Relationship in a Neuropathic Pain Study with A-438079
Caption: Logical flow of A-438079's effect in a neuropathic pain model.
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic Constriction Injury Model [bio-protocol.org]
- 3. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A-438079: A Potent Inhibitor of Cytokine Release - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the compound A-438079 and its significant impact on cytokine release. A-438079 is a selective and competitive antagonist of the P2X7 receptor, a key player in inflammatory pathways. Its ability to modulate the production of pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), has positioned it as a valuable tool in immunology and pharmacology research, and a potential therapeutic agent for a range of inflammatory diseases.
Core Mechanism of Action: Inhibition of the P2X7/NLRP3 Inflammasome Axis
A-438079 exerts its primary effect by blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia.[1] The activation of the P2X7 receptor by extracellular ATP, often released from damaged or stressed cells, is a critical step in the initiation of the inflammatory cascade.[2][3] This activation triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of pro-inflammatory cytokines.[3][4][5]
The NLRP3 inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[6] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[1][7] By competitively binding to the P2X7 receptor, A-438079 prevents the downstream signaling events that lead to NLRP3 inflammasome activation, thereby potently inhibiting the release of mature IL-1β and other related cytokines.[2][4][6]
Quantitative Impact on Cytokine Release
The inhibitory effect of A-438079 on cytokine release has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, demonstrating the compound's potency across different experimental models.
| Cell Type | Stimulus | A-438079 Concentration | Cytokine Measured | % Inhibition / Effect | Reference |
| Human THP-1 cells (differentiated with IFNγ and LPS) | BzATP | pIC50 of 6.7 | Interleukin-1β (IL-1β) | Potent inhibition | [8] |
| J774DUAL macrophages | LPS (1 µg/mL) + ATP (3 mM) | Not specified (released from silk films) | Interleukin-1β (IL-1β) | Near-complete inhibition | [4] |
| Primary mouse submandibular gland epithelial cells | ATP | Not specified | Interleukin-1β (IL-1β) | Significant reduction | [7] |
| C57BL/6 neutrophil | ATP | Not specified | Interleukin-1β (IL-1β) | Significant reduction | [5] |
| Animal Model | Condition | A-438079 Dosage | Cytokine Measured | Organ/Fluid | Effect | Reference |
| Rat | Lipopolysaccharide (LPS)-induced sepsis | 15 mg/kg | IL-1β, IL-8, TNF-α | Serum | IL-1β and IL-8 levels tended to decrease. IL-1β did not increase in the A-438079 treated group compared to controls. | [2][9] |
| Rat | Intrathecal LPS injection | Not specified | Interleukin-1β (IL-1β) | Spinal cord superfusates | Prevented LPS-induced release | [10] |
| Mouse | Kainic acid-induced seizures | Not specified | IL-1β, NLRP3, ASC, Caspase-1 | Hippocampus | Suppressed protein and mRNA levels | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the common experimental procedures used to study A-438079, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for studying the effects of A-438079 on cytokine release.
In Vitro Inhibition of IL-1β Release from Macrophages
Objective: To determine the efficacy of A-438079 in inhibiting P2X7 receptor-mediated IL-1β release from cultured macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 monocytes differentiated with PMA, or J774 murine macrophages).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
ATP or BzATP (a more stable P2X7 receptor agonist).
-
A-438079.
-
Vehicle control (e.g., DMSO).
-
ELISA kit for the specific cytokine to be measured (e.g., human or murine IL-1β).
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of approximately 1 x 10^6 cells/mL and allow them to adhere overnight.[11]
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 100 ng/mL to 1 µg/mL) and incubate for 3-4 hours. This step is crucial to induce the expression of pro-IL-1β.[11]
-
Pre-treatment with A-438079: Following the priming step, add A-438079 at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control to the respective wells. Incubate for 30-60 minutes.[11]
-
Stimulation (Signal 2): Add the P2X7 receptor agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), to the wells to stimulate the P2X7 receptor. Incubate for 30-60 minutes.[11]
-
Sample Collection: After stimulation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis. The cell pellet can be lysed for intracellular protein analysis (e.g., pro-IL-1β levels via Western blot).[11]
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-1β) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[11][12]
In Vivo Assessment in a Sepsis Model
Objective: To evaluate the in vivo efficacy of A-438079 in reducing systemic cytokine levels in a rat model of LPS-induced sepsis.
Materials:
-
Male Wistar rats.
-
E. coli Lipopolysaccharide (LPS).
-
A-438079.
-
Saline solution.
-
ELISA kits for rat IL-1β, IL-8, and TNF-α.
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into experimental groups: Control, LPS only, and LPS + A-438079.
-
A-438079 Administration: Administer A-438079 (e.g., 15 mg/kg, intraperitoneally) to the treatment group. The control and LPS-only groups receive a corresponding volume of saline.[9]
-
Induction of Sepsis: One hour after A-438079 or saline administration, induce sepsis by intraperitoneal injection of LPS.
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.[2]
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Measurement: Measure the concentrations of IL-1β, IL-8, and TNF-α in the serum samples using specific ELISA kits according to the manufacturer's protocols.[2]
-
Data Analysis: Compare the cytokine levels between the different experimental groups to determine the in vivo effect of A-438079.
Conclusion
A-438079 is a powerful and selective tool for investigating the role of the P2X7 receptor in inflammation. Its well-defined mechanism of action, centered on the inhibition of the P2X7/NLRP3 inflammasome pathway, and its demonstrated efficacy in reducing the release of key pro-inflammatory cytokines like IL-1β, make it an invaluable compound for researchers in immunology, neuroscience, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of P2X7 receptor antagonism.
References
- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The P2X7 Receptor Contributes to the Development of the Exacerbated Inflammatory Response Associated with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
The P2X7 Receptor: A Technical Guide to its Signaling Pathways and Blockade by A-438079
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the P2X7 receptor signaling pathways and their inhibition by the selective antagonist, A-438079. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neurobiology, making it a critical target for drug development.
The P2X7 Receptor and its Activation
The P2X7 receptor is a trimeric ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (eATP), a molecule released during cellular stress and damage.[1][2][3] This activation is a key "danger signal" for the immune system.[4] The receptor is prominently expressed on immune cells such as macrophages, microglia, and lymphocytes, as well as other cell types including astrocytes, neurons, and bone cells.[2][5][6]
Upon binding ATP, the P2X7 receptor undergoes a conformational change, leading to the rapid opening of a non-selective cation channel.[7][8] This allows the influx of calcium (Ca²⁺) and sodium (Na⁺) ions and the efflux of potassium (K⁺) ions.[3][9] Prolonged activation by high ATP concentrations can lead to the formation of a larger, non-selective pore, permeable to molecules up to 900 Da in size.[1][5][10]
Core Signaling Pathways of the P2X7 Receptor
Activation of the P2X7 receptor triggers a cascade of intracellular signaling events that mediate a diverse range of cellular responses, from inflammation to cell death. The primary pathways are detailed below.
Ion Channel Function and Downstream Effects
The initial and most rapid response to P2X7 activation is the flux of ions across the cell membrane. The influx of Ca²⁺ is a critical event, acting as a second messenger to initiate multiple downstream pathways.[7][11] This increase in intracellular calcium can lead to the activation of various kinases, including protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn can activate phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) like ERK1/2.[7]
NLRP3 Inflammasome Activation
One of the most well-characterized functions of the P2X7 receptor is its role in activating the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[12][13] The efflux of K⁺ ions through the P2X7 channel is a key trigger for the assembly of the NLRP3 inflammasome complex.[13] This multi-protein platform then activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1β and IL-18, for secretion.[12][13] P2X7 can also play a role in the "priming" stage of inflammasome activation by upregulating the expression of IL-1β and NLRP3 through the NF-κB pathway.[14][15]
NF-κB and MAPK Signaling
P2X7 receptor activation can also stimulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammatory gene expression.[3] This can occur through a direct interaction with the MyD88 adapter protein.[3] Additionally, P2X7 activation can trigger various MAPK pathways, including p38, ERK1/2, and JNK, which contribute to the production of other pro-inflammatory mediators like TNF-α and reactive oxygen species (ROS).[10][16][17]
Pore Formation and Cell Death
Sustained stimulation of the P2X7 receptor leads to the formation of a large transmembrane pore.[5][11] This pore allows the passage of larger molecules and can ultimately lead to cell death through mechanisms such as apoptosis or pyroptosis, a highly inflammatory form of programmed cell death.[1][12]
A-438079: A Selective P2X7 Receptor Antagonist
A-438079 is a potent and selective, competitive antagonist of the P2X7 receptor.[18][19][20] It effectively blocks the actions of ATP on the receptor, thereby inhibiting its downstream signaling pathways. A-438079 shows high selectivity for the P2X7 receptor, with little to no activity at other P2X receptors at concentrations up to 10 µM.[18] This specificity makes it a valuable tool for studying the physiological and pathological roles of the P2X7 receptor and a promising candidate for therapeutic development in inflammatory and neurological diseases.
Quantitative Data: Inhibitory Activity of A-438079
The inhibitory potency of A-438079 has been quantified in various cellular systems. The following table summarizes key inhibitory concentration (IC₅₀) and pIC₅₀ values.
| Parameter | Species | Cell Line/System | Value | Reference |
| IC₅₀ (Ca²⁺ Influx) | Human | 1321N1 astrocytoma cells | 300 nM | [18] |
| IC₅₀ (Ca²⁺ Influx) | Rat | 1321N1 astrocytoma cells | 100 nM | [18] |
| IC₅₀ (BzATP-evoked Ca²⁺ influx) | Rat | 1321N1 cells | 321 nM | [21] |
| pIC₅₀ (Ca²⁺ Influx) | Human | Recombinant P2X7 cell line | 6.9 | [19][20][22] |
| pIC₅₀ (IL-1β Release) | Human | THP-1 cells | 6.7 | [18] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.
Experimental Protocols
This section details the methodologies for key experiments used to study the blockade of P2X7 receptor signaling by A-438079.
Intracellular Calcium Measurement Assay
This assay is fundamental for assessing the direct inhibitory effect of A-438079 on the P2X7 ion channel.
Objective: To measure changes in intracellular calcium concentration following P2X7 receptor activation and its inhibition by A-438079.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, THP-1, or primary immune cells).
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2/AM, Fluo-4/AM).[23][24][25]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
A-438079.
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Cell Culture: Culture cells in appropriate media and conditions until they reach the desired confluency. Seed cells in 96-well black-walled, clear-bottom plates for plate reader assays or on coverslips for microscopy.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2/AM or Fluo-4/AM) in HBSS for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Inhibitor Pre-incubation: Add A-438079 at various concentrations to the cells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the agonist.
-
Agonist Stimulation: Add the P2X7 agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) to the wells.[26]
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. For Fura-2, use ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[23] For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀). Calculate the peak fluorescence response for each condition. Plot the response against the logarithm of the A-438079 concentration to determine the IC₅₀ value.
NLRP3 Inflammasome Activation and IL-1β Release Assay
This assay measures the downstream consequence of P2X7 receptor activation and its inhibition.
Objective: To quantify the release of mature IL-1β following NLRP3 inflammasome activation and its inhibition by A-438079.
Materials:
-
Immune cells, typically human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages).
-
Lipopolysaccharide (LPS).
-
P2X7 receptor agonist (ATP or BzATP).
-
A-438079.
-
Cell culture media.
-
IL-1β ELISA kit.
Protocol:
-
Cell Priming (Signal 1): Plate the macrophages and prime them with LPS (e.g., 100-1000 ng/mL) for 3-5 hours.[27] This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: After priming, wash the cells and add fresh media containing various concentrations of A-438079. Incubate for 30-60 minutes.
-
Inflammasome Activation (Signal 2): Stimulate the cells with a P2X7 agonist (e.g., 1-5 mM ATP) for 1-2 hours to activate the NLRP3 inflammasome.[27]
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the A-438079 concentration to determine its inhibitory effect.
Pore Formation Assay (Dye Uptake)
This assay assesses the ability of A-438079 to block the formation of the large pore associated with sustained P2X7 activation.
Objective: To measure the uptake of a fluorescent dye through the P2X7 receptor pore and its inhibition by A-438079.
Materials:
-
Cells expressing the P2X7 receptor.
-
Fluorescent dyes that are normally membrane-impermeant (e.g., YO-PRO-1, ethidium bromide).
-
P2X7 receptor agonist (ATP or BzATP).
-
A-438079.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Preparation: Prepare a suspension of cells expressing the P2X7 receptor.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of A-438079 for 15-30 minutes at room temperature or 37°C.
-
Dye and Agonist Addition: Add the fluorescent dye (e.g., 1 µM YO-PRO-1) and the P2X7 agonist (e.g., 1 mM ATP) to the cell suspension.
-
Incubation: Incubate for 5-15 minutes to allow for dye uptake in activated cells.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of fluorescently labeled cells or the mean fluorescence intensity.
-
Data Analysis: Plot the dye uptake (as a percentage of control) against the A-438079 concentration to determine its inhibitory effect on pore formation.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: P2X7 receptor signaling cascade and the inhibitory action of A-438079.
Caption: Experimental workflow for measuring IL-1β release and its inhibition.
Conclusion
The P2X7 receptor is a multifaceted signaling hub that plays a crucial role in orchestrating inflammatory and immune responses. Its blockade by the selective antagonist A-438079 provides a powerful means to dissect these pathways and offers a promising therapeutic strategy for a range of pathological conditions. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to effectively study and target the P2X7 receptor.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptors: channels, pores and more - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological and pathological functions of P2X7 receptor in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ion channel P2X7 receptor in the progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 15. The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 23. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. berthold.com [berthold.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Research Applications of A-438079: A Selective P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-438079 is a potent and selective competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] Its ability to specifically block the P2X7 receptor has made it an invaluable tool in early-stage research to elucidate the receptor's role in a variety of physiological and pathological processes. The P2X7 receptor is prominently expressed on immune cells and is a key player in inflammation, neuropathic pain, and neurodegeneration.[1][2] This technical guide provides an in-depth overview of the core applications of A-438079 in preclinical research, with a focus on quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of A-438079's activity across various experimental models.
Table 1: In Vitro Efficacy of A-438079
| Parameter | Species/Cell Line | Assay | Agonist | Value | Reference(s) |
| IC50 | Human P2X7 | Ca2+ Influx (FLIPR) | BzATP | 300 nM | [1] |
| IC50 | Rat P2X7 | Ca2+ Influx (FLIPR) | BzATP | 100 nM | [1] |
| IC50 | Rat P2X7 (stably expressed in 1321N1 cells) | Ca2+ Influx | BzATP (10 µM) | 321 nM | [3][4] |
| pIC50 | Human P2X7 (recombinant) | Ca2+ Influx | - | 6.9 | [4][5] |
| pIC50 | Human THP-1 cells | IL-1β Release | BzATP | 6.7 | [1] |
Table 2: In Vivo Efficacy of A-438079
| Animal Model | Condition | Administration | Endpoint | ED50 / Effective Dose | Reference(s) |
| Rat | Neuropathic Pain (Chung model) | Intraperitoneal (i.p.) | Reduction of mechanical allodynia | 76 µmol/kg | [1][6] |
| Rat | Neuropathic Pain (Spinal Nerve Ligation & Chronic Constriction Injury) | Intraperitoneal (i.p.) | Increased withdrawal thresholds | 100 and 300 µmol/kg | [3][4] |
| Rat | Neuropathic Pain | Intravenous (i.v.) | Reduced evoked activity of spinal neurons | 80 µmol/kg | [3][4] |
| Mice | Status Epilepticus | Intraperitoneal (i.p.) | Reduced seizure severity and neuronal death | 5 and 15 mg/kg | [3] |
| Mice | Acetaminophen-induced liver injury | Intraperitoneal (i.p.) | Attenuation of liver injury | Not specified | [1] |
Table 3: Selectivity Profile of A-438079
| Receptor | Activity | Concentration | Reference(s) |
| P2X2, P2X3, P2X4 | No significant activity | Up to 10 µM | [1] |
| Other cell-surface ion channels and receptors | No effect | Not specified | [1] |
Key Experimental Protocols
In Vitro Calcium Influx Assay (FLIPR)
This protocol is designed to measure the inhibitory effect of A-438079 on P2X7 receptor-mediated calcium influx using a Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Preparation:
-
Culture human 1321N1 astrocytoma cells stably transfected with either human or rat P2X7 receptors in appropriate media.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of A-438079 in a suitable assay buffer.
-
Add the A-438079 dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a P2X7 receptor agonist, such as BzATP, at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the experiment, which involves adding the agonist to the wells and immediately measuring the fluorescence intensity over time. A baseline fluorescence is typically recorded for a few seconds before agonist addition.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of A-438079 relative to the control (agonist alone).
-
Generate a dose-response curve and calculate the IC50 value.
-
Interleukin-1β (IL-1β) Release Assay
This protocol measures the ability of A-438079 to inhibit P2X7-mediated IL-1β release from immune cells.
Methodology:
-
Cell Preparation and Priming:
-
Culture human monocytic THP-1 cells.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Prime the differentiated cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Compound Incubation:
-
Wash the primed cells to remove LPS.
-
Add fresh serum-free media containing various concentrations of A-438079 to the cells and incubate for 30-60 minutes.
-
-
P2X7 Activation:
-
Stimulate the cells with a P2X7 agonist, such as BzATP (e.g., 100-300 µM), for 30-60 minutes.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the cell plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Determine the percentage of inhibition of IL-1β release for each concentration of A-438079.
-
Calculate the pIC50 value from the resulting dose-response curve.
-
In Vivo Neuropathic Pain Model (Rat)
This protocol describes a general procedure to evaluate the antinociceptive effects of A-438079 in a rat model of neuropathic pain.
Methodology:
-
Induction of Neuropathic Pain:
-
Surgically induce neuropathic pain in rats using a validated model such as the Chung model (spinal nerve ligation) or the chronic constriction injury (CCI) model.
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of stable mechanical allodynia.
-
-
Assessment of Baseline Nociception:
-
Measure the baseline mechanical withdrawal threshold using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the hind paw and observing the withdrawal response.
-
-
Administration of A-438079:
-
Prepare a solution of A-438079 in a suitable vehicle.
-
Administer A-438079 to the rats via the desired route (e.g., intraperitoneal injection). Include a vehicle control group.
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after administration, re-assess the mechanical withdrawal threshold using von Frey filaments.
-
-
Data Analysis:
-
Calculate the change in withdrawal threshold from baseline for each animal.
-
Compare the withdrawal thresholds between the A-438079-treated group and the vehicle control group.
-
If multiple doses are used, an ED50 value can be calculated.
-
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events with significant implications for cellular function, particularly in immune cells. The following diagram illustrates the key downstream signaling pathways.
Caption: P2X7 receptor signaling cascade.
Experimental Workflow for In Vitro Antagonist Screening
The following diagram outlines a typical workflow for screening and characterizing P2X7 receptor antagonists like A-438079 in vitro.
Caption: In vitro screening workflow for P2X7 antagonists.
Logical Relationship of A-438079's Therapeutic Potential
This diagram illustrates the logical connection between the mechanism of action of A-438079 and its potential therapeutic applications based on early-stage research.
Caption: Therapeutic potential of A-438079.
References
- 1. iris.unife.it [iris.unife.it]
- 2. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. P2X7-related modulation of pathological nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A 438079: In Vitro Application Notes and Protocols for P2X7 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
A 438079 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation, neurodegeneration, and cancer.[1][2] This document provides detailed in vitro experimental protocols for characterizing the activity of this compound. The included methodologies cover essential assays for assessing P2X7 receptor function, including calcium influx, interleukin-1β (IL-1β) release, and pore formation. Additionally, protocols for investigating downstream signaling pathways using western blotting are provided, along with consolidated quantitative data and visual representations of experimental workflows and signaling cascades.
Introduction
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1] Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of intracellular events.[3] These include rapid cation influx, activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines like IL-1β, and in some cell types, the formation of a large, non-selective pore.[4][5][6] Dysregulation of P2X7 signaling is associated with a variety of pathological conditions, making it a compelling target for therapeutic intervention.[7]
This compound acts as a competitive antagonist at the P2X7 receptor, effectively blocking ATP-mediated activation.[1][8] Its selectivity for the P2X7 receptor over other P2X subtypes makes it a valuable tool for dissecting the specific roles of this receptor in cellular and disease models.[1][9]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various in vitro systems. The following tables summarize key quantitative data for easy reference and comparison.
| Parameter | Species | Cell Line/System | Value | Reference |
| IC50 (Calcium Influx) | Human | Recombinant P2X7 Cell Line | 300 nM | [1] |
| pIC50 (Calcium Influx) | Human | Recombinant P2X7 Cell Line | 6.9 | [8][9] |
| IC50 (Calcium Influx) | Rat | 1321N1 cells expressing rat P2X7 | 100 nM (or 321 nM) | [1][9] |
| pIC50 (IL-1β Release) | Human | THP-1 cells | 6.7 | [1] |
| Selectivity | Human | P2X2, P2X3, P2X4 receptors | >10 µM | [1] |
Experimental Protocols
Calcium Influx Assay
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium elevation, a primary consequence of P2X7 receptor activation.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, 1321N1-P2X7, THP-1)
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer. For Fluo-8 AM, a final concentration of 2-4 µM is common. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2X7 agonist (e.g., BzATP at a final concentration of 10-100 µM) in assay buffer.
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (e.g., every second for 2-5 minutes).
-
Establish a baseline fluorescence reading for approximately 30-60 seconds.
-
Inject the agonist into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro calcium influx assay.
IL-1β Release Assay
This assay quantifies the release of mature IL-1β from immune cells, a key downstream event of P2X7 receptor activation and subsequent NLRP3 inflammasome assembly.
Materials:
-
Immune cells (e.g., THP-1 monocytes, primary macrophages)
-
Lipopolysaccharide (LPS)
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Cell culture medium (e.g., RPMI-1640)
-
Human IL-1β ELISA kit
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Priming (Signal 1):
-
Seed cells in a culture plate. For THP-1 cells, differentiation into macrophage-like cells can be induced with PMA (phorbol 12-myristate 13-acetate).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Compound Incubation:
-
Wash the cells to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
-
Agonist Stimulation (Signal 2):
-
Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
References
- 1. scbt.com [scbt.com]
- 2. biocompare.com [biocompare.com]
- 3. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paxillin mediates ATP-induced activation of P2X7 receptor and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2X7 Receptor Polyclonal Antibody (APR-004-200UL) [thermofisher.com]
- 9. P2X7 Antibodies | Antibodies.com [antibodies.com]
Application Notes and Protocols for A-438079 in Animal Models of Pain
Introduction
A-438079 is a potent, selective, and competitive antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as microglia in the central nervous system, and its activation is strongly associated with inflammatory processes and neurodegeneration.[1] In the context of pain, tissue injury or inflammation leads to a significant release of extracellular ATP, which then activates P2X7R. This activation triggers a cascade of downstream events, including the influx of calcium, release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), and the production of reactive oxygen species, all of which contribute to the sensitization of nociceptive pathways and the maintenance of chronic pain states.[3][4][5] By blocking the P2X7R, A-438079 effectively inhibits these downstream signaling events, making it a valuable pharmacological tool for studying the role of P2X7R in pain and a potential therapeutic agent for treating inflammatory and neuropathic pain.[3][5][6]
Mechanism of Action: P2X7R Signaling Pathway
The activation of the P2X7 receptor by high concentrations of extracellular ATP, often present after cellular stress or injury, initiates a complex signaling cascade. This leads to ion flux (Ca²⁺ influx and K⁺ efflux) and, with prolonged activation, the formation of a large, non-selective pore. These events trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β into its mature, releasable form. A-438079 competitively antagonizes ATP at the receptor, preventing this cascade and subsequent pro-inflammatory cytokine release and nociceptive signaling.[1][2][3][5]
Data Presentation
Table 1: In Vitro Activity of A-438079
| Assay | Cell Line/System | Species | Agonist | Endpoint | Potency | Reference |
| FLIPR Calcium Influx | 1321N1 Astrocytoma | Rat (recombinant) | BzATP | Ca²⁺ Influx | IC₅₀ = 100 nM | [1] |
| FLIPR Calcium Influx | 1321N1 Astrocytoma | Human (recombinant) | BzATP | Ca²⁺ Influx | IC₅₀ = 300 nM | [1] |
| FLIPR Calcium Influx | 1321N1 Astrocytoma | Rat (recombinant) | BzATP (10 μM) | Ca²⁺ Influx | IC₅₀ = 321 nM | [7] |
| Cytokine Release | Differentiated THP-1 cells | Human | BzATP | IL-1β Release | pIC₅₀ = 6.7 | [1] |
| Electrophysiology | Dorsal Root Ganglia non-neuronal cells | Rat | BzATP (30 μM) | Current Blockade | Effective at 1 μM | [5] |
| Cytokine Release | Peripheral Macrophages | Rat | - | IL-1β Release | Dose-dependent decrease (0.3-3 μM) | [5] |
Table 2: In Vivo Efficacy of A-438079 in Animal Pain Models
| Pain Model | Species | Administration Route | Dose Range (μmol/kg) | Endpoint | Result | Reference |
| Neuropathic Pain | Rat | Intraperitoneal (i.p.) | N/A (ED₅₀ = 76) | Mechanical Allodynia | Dose-dependent reduction | [1] |
| Spared Nerve Injury (SNL) | Rat | Intraperitoneal (i.p.) | 100 - 300 | Mechanical Withdrawal Threshold | Significant increase in threshold | [7] |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 100 - 300 | Mechanical Withdrawal Threshold | Significant increase in threshold | [7] |
| Neuropathic Pain | Rat | Intravenous (i.v.) | 80 | Spinal Neuron Activity | Reduced noxious & innocuous evoked activity | [5][7] |
| Neuropathic Pain | Rat | Intrathecal (i.t.) | N/A | Mechanical Hypersensitivity | Suppressed development | [6] |
| Inflammatory Pain (Formalin) | Rat | Intraperitoneal (i.p.) | 10 - 300 | Nocifensive Behaviors | Attenuated flinching and licking | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of A-438079
Materials:
-
A-438079 powder
-
Dimethyl sulfoxide (DMSO)
-
Saline
-
2-Hydroxypropyl-β-cyclodextrin (SBE-β-CD) or Corn Oil
-
Vortex mixer and/or sonicator
Preparation of Vehicle and Drug Solution: A-438079 is poorly soluble in water. A common method for in vivo administration involves creating a stock solution in DMSO and then diluting it into a vehicle suitable for injection.[7]
Method 1 (SBE-β-CD Vehicle):
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
Prepare a stock solution of A-438079 in 100% DMSO (e.g., 25 mg/mL).
-
For the final working solution, dilute the DMSO stock into the 20% SBE-β-CD/saline solution to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.[7]
-
Example for a 2.5 mg/mL working solution: Add 100 µL of a 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[7] Vortex or sonicate to ensure the solution is clear.
Method 2 (Corn Oil Vehicle):
-
Prepare a stock solution of A-438079 in 100% DMSO (e.g., 25 mg/mL).
-
Dilute the DMSO stock into corn oil to achieve the final desired concentration, ensuring the final DMSO concentration is ≤10%.[7]
-
Example for a 2.5 mg/mL working solution: Add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.[7] Vortex thoroughly.
Administration:
-
Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: Administer the prepared solution at the desired dose based on the animal's body weight. Injection volumes are typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Intrathecal (i.t.) Injection: This requires a more specialized surgical procedure to implant a catheter or perform a direct lumbar puncture.[8] Volumes are much smaller (e.g., 10 µL for a rat) and concentrations must be adjusted accordingly.[8] The vehicle must be carefully chosen to be non-neurotoxic.
Protocol 2: Induction of Neuropathic Pain (Chronic Constriction Injury - CCI Model)
This protocol describes a common surgical method to induce neuropathic pain in rats.[8][9]
-
Anesthesia: Anesthetize an adult rat (e.g., Sprague-Dawley, 200-250 g) using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the lateral surface of the mid-thigh.
-
Nerve Exposure: Make a small incision through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Free the nerve from the surrounding connective tissue and place four loose ligatures (e.g., 4-0 chromic gut) around the nerve, spaced about 1 mm apart.
-
Constriction: Tighten the ligatures until they just barely constrict the nerve, causing a slight twitch in the corresponding paw. The goal is to reduce epineural blood flow without arresting it.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesia for the initial 24-48 hours (ensuring it doesn't interfere with the study's endpoints) and allow the animal to recover. Pain-like behaviors such as mechanical allodynia typically develop over the next 3-14 days.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[8][10]
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw, near the center.
-
Application: Apply each filament for 2-3 seconds, starting with a filament below the expected threshold and proceeding in ascending or descending order of force (e.g., using the up-down method).
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Calculation: The 50% paw withdrawal threshold is calculated using the pattern of positive and negative responses, often employing the Dixon's up-down method or a similar statistical approach.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of A-438079 in a preclinical pain model.
References
- 1. apexbt.com [apexbt.com]
- 2. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. P2X7-related modulation of pathological nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols for A-438079 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-438079, a selective P2X7 receptor antagonist, in various in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
A-438079 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[1][2] Activation of the P2X7 receptor is linked to the release of pro-inflammatory cytokines, making it a key target for therapeutic intervention in a range of diseases.[1][3] In preclinical mouse studies, A-438079 has demonstrated efficacy in models of acute liver injury, muscular dystrophy, neuropathic pain, and epilepsy, primarily by mitigating inflammatory pathways.[1][4]
Data Presentation
The following tables summarize the quantitative data from various in vivo mouse studies investigating the effects of A-438079.
Table 1: A-438079 Dosage and Administration in Mouse Models
| Mouse Model | Strain | A-438079 Dosage | Administration Route | Frequency | Key Findings | Reference |
| Acetaminophen (APAP)-induced Liver Injury | C57Bl/6 | 80 mg/kg (2 mg/mouse) | Intraperitoneal (i.p.) | Single dose 1h before APAP | Attenuated liver injury, reduced GSH depletion, and inhibited JNK activation.[5] | [5] |
| Alpha-Sarcoglycan Muscular Dystrophy | Sgca knockout | 3 mg/kg | Intraperitoneal (i.p.) | Every other day for 24 weeks | Improved motor function, reduced serum creatine kinase, decreased muscle fibrosis and inflammation.[4] | [4] |
| Lipopolysaccharide (LPS)-induced Sepsis (in rats, relevant for murine studies) | Not specified | 15 mg/kg | Intraperitoneal (i.p.) | Single dose | Alleviated oxidative stress in the lung.[3] | [3] |
| Status Epilepticus | Not specified | 5 and 15 mg/kg | Intraperitoneal (i.p.) | Single dose 60 min after seizure induction | Reduced seizure severity and neuronal death.[6][7] | [6][7] |
| Pancreatic Cancer | C57Bl/6 | Up to 100 ppm in diet | Oral (in diet) | Daily for 6 weeks | No observed toxicity at the tested doses.[8] | [8] |
| Diabetic Wound Healing | db/db | Topical application from a silk fibroin film | Topical | Sustained release over 72 hours | Inhibited inflammasome assembly and activity in macrophages in vitro.[9] | [9] |
Table 2: Pharmacokinetic Properties of A-438079 in Mice
| Parameter | Value | Reference |
| Bioavailability (i.p.) | 19% | [5] |
| Plasma Protein Binding | 84% | [5] |
| Half-life | ~1 hour | [5][9] |
Mandatory Visualization
Signaling Pathway of A-438079 Action
Caption: A-438079 inhibits the P2X7 receptor, blocking NLRP3 inflammasome activation.
General Experimental Workflow for In Vivo Mouse Studies
Caption: A generalized workflow for in vivo mouse studies using A-438079.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: A-438079 Treatment in Acetaminophen (APAP)-Induced Liver Injury
Objective: To evaluate the protective effect of A-438079 against APAP-induced hepatotoxicity.
Materials:
-
Male C57Bl/6 mice (8-10 weeks old)
-
A-438079 (e.g., from Santa Cruz Biotechnology)
-
Acetaminophen (APAP) (e.g., from Sigma-Aldrich)
-
Sterile saline
-
Animal handling and injection equipment
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast mice overnight prior to APAP treatment.[5]
-
A-438079 Preparation and Administration: Dissolve A-438079 in a suitable vehicle. A dose of 80 mg/kg (equivalent to 2 mg/mouse for a 25g mouse) is administered via intraperitoneal (i.p.) injection.[5] The control group receives an equivalent volume of the vehicle (e.g., saline).
-
APAP Induction: One hour after A-438079 or vehicle administration, inject APAP (dissolved in warm saline) intraperitoneally at a dose of 300 mg/kg.[5]
-
Sample Collection: Sacrifice mice at various time points after APAP injection (e.g., 10 min, 20 min, 30 min, 2h, 6h) to assess early and late markers of liver injury.[5]
-
Endpoint Analysis:
-
Blood: Collect blood via cardiac puncture for the measurement of plasma alanine aminotransferase (ALT) levels as a marker of liver damage.
-
Liver Tissue: Harvest liver tissue for histological analysis (H&E staining), assessment of protein adduct formation, and Western blotting to measure JNK activation.[5]
-
Protocol 2: Long-term A-438079 Treatment in a Mouse Model of Muscular Dystrophy
Objective: To assess the long-term therapeutic efficacy of A-438079 in ameliorating the dystrophic phenotype.
Materials:
-
Sgca knockout mice (and wild-type controls)
-
A-438079 (e.g., from Tocris Bioscience)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Equipment for functional assessment (e.g., four-limb hanging test)
Procedure:
-
Animal and Treatment Groups: Use four-week-old male Sgca knockout mice. Randomly divide them into a treatment group (A-438079) and a control group (vehicle). Include an age-matched wild-type control group.[4]
-
A-438079 Administration: Administer A-438079 at a dose of 3 mg/kg via intraperitoneal (i.p.) injection every other day for 24 weeks.[4] The control group receives i.p. injections of the vehicle (e.g., PBS).
-
Functional Assessment: Perform functional tests, such as the four-limb hanging test, at baseline and at regular intervals throughout the 24-week treatment period (e.g., every 6 weeks).[4]
-
Biochemical Analysis: Collect blood samples at specified time points (e.g., 12 and 24 weeks) to measure serum creatine kinase (CK) levels, a marker of muscle damage.[4]
-
Histological and Cellular Analysis: At the end of the treatment period, sacrifice the mice and collect muscle tissue (e.g., quadriceps). Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis and inflammation.[4] Use flow cytometry to characterize immune cell infiltrates in the muscle.[4]
Important Considerations
-
Pharmacokinetics: A-438079 has a short half-life and low bioavailability following intraperitoneal administration.[5][9] This should be considered when designing dosing regimens, especially for chronic studies.
-
Off-Target Effects: While A-438079 is a selective P2X7 antagonist, one study noted that it can protect against nephrotoxic nephritis in P2X7 knockout rats, suggesting potential off-target effects.[10] Researchers should interpret data carefully and consider appropriate controls.
-
Solubility: A-438079 hydrochloride is soluble in DMSO. For in vivo use, it is often dissolved in a vehicle like saline or PBS, sometimes with a small amount of a solubilizing agent. The final vehicle composition should be tested for any effects on its own.
-
Dose-Response: The effective dose of A-438079 can vary significantly between different disease models. It is advisable to perform dose-response studies to determine the optimal dose for a specific application.
By providing detailed protocols and summarizing key data, these application notes aim to facilitate the effective use of A-438079 in in vivo mouse research, ultimately contributing to the development of new therapeutic strategies for inflammatory and related diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preparing A-438079 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-438079 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3] The P2X7 receptor is predominantly expressed on immune cells and is implicated in inflammation, neuropathic pain, and other pathological conditions.[1][4][5] Activation of the P2X7 receptor by high concentrations of ATP leads to the formation of a non-selective pore, resulting in downstream signaling events such as calcium influx, release of pro-inflammatory cytokines like IL-1β, and ultimately, cell death.[1][5][6] A-438079 competitively blocks this receptor, thereby inhibiting these downstream effects, making it a valuable tool for studying the role of the P2X7 receptor in various biological processes.[1] This document provides detailed protocols for the preparation of A-438079 stock solutions for use in cell culture experiments.
Physicochemical Properties and Solubility
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical properties of A-438079 and its solubility in common laboratory solvents.
| Property | Value | Source |
| Chemical Name | N-(1-(((2,3-Dichlorophenyl)methyl)amino)carbonyl)-2-methyl-1H-indole-5-carboxamide | N/A |
| Molecular Formula | C₁₃H₉Cl₂N₅ | [2] |
| Molecular Weight | 306.15 g/mol (free base) | [2] |
| Molecular Weight | 342.61 g/mol (hydrochloride salt) | [7] |
| Appearance | White to off-white solid | [2] |
| Solubility (DMSO) | ≥ 100 mg/mL (326.64 mM) | [2][8] |
| Solubility (Water) | ~0.2 mg/mL (0.65 mM); requires sonication | [2] |
| Solubility (Ethanol) | 68 mg/mL | [9] |
Note: The molecular weight may vary slightly between different batches or salt forms (e.g., hydrochloride salt). Always refer to the manufacturer's certificate of analysis for the specific batch being used. For the hydrochloride salt, the molecular weight is 342.61 g/mol .[7]
Experimental Protocols
Materials
-
A-438079 powder (hydrochloride salt recommended for better solubility in aqueous solutions)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in cell culture media for final working concentrations.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of A-438079 powder. For example, to prepare 1 mL of a 10 mM stock solution of A-438079 hydrochloride (MW: 342.61), weigh out 0.34261 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the A-438079 powder. Using the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if precipitation is observed.[2][8]
-
Sterilization: While DMSO is generally considered sterile, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2][8] Stored properly, the stock solution in DMSO is stable for up to 1 year at -20°C and 2 years at -80°C.[2][8]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the dilution of the high-concentration DMSO stock solution to the final working concentration in your cell culture medium.
-
Thawing: Thaw a single aliquot of the A-438079 DMSO stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need to add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Dilution: Pre-warm the required volume of cell culture medium to 37°C. Add the calculated volume of the A-438079 stock solution to the pre-warmed medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause shearing of media components.
-
Application: Use the freshly prepared working solution immediately for your cell culture experiments.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
The following table summarizes the key parameters for preparing A-438079 stock solutions.
| Parameter | Protocol 1 (DMSO Stock) | Protocol 2 (Working Solution) |
| Solvent | DMSO | Cell Culture Medium |
| Typical Concentration | 10 mM - 100 mM | 1 µM - 100 µM |
| Preparation | Dissolve powder in DMSO | Dilute DMSO stock in medium |
| Storage Temperature | -20°C or -80°C | Use immediately |
| Stability | Up to 2 years at -80°C | Not recommended for storage |
Mandatory Visualizations
A-438079 Stock Solution Preparation Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-438079 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for A-438079 Administration in Rat Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of A-438079, a selective P2X7 receptor antagonist, in rat experimental models. The protocols and data presented are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of A-438079 in various pathological conditions.
Introduction to A-438079
A-438079 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory events.[2] By blocking this receptor, A-438079 has demonstrated efficacy in various preclinical models of inflammation, neuropathic pain, and other disorders.[3][4]
Mechanism of Action: P2X7 Receptor Antagonism
The P2X7 receptor plays a crucial role in the innate immune response. Its activation leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[5] This ionic dysregulation is a key signal for the assembly of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1.[6] Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[6] A-438079 competitively binds to the P2X7 receptor, preventing ATP-mediated channel opening and thereby inhibiting downstream inflammatory signaling.[7]
Data Presentation
The following tables summarize quantitative data for A-438079 administration in rats, compiled from various preclinical studies.
Table 1: A-438079 Dosage and Administration Routes in Rat Models
| Rat Model | Administration Route | Dosage | Vehicle | Reference(s) |
| Neuropathic Pain (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | 100, 300 µmol/kg | Not specified | [3] |
| Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | 100, 300 µmol/kg | Not specified | [3] |
| Diabetic Neuropathic Pain | Intrathecal (i.t.) | Not specified | Not specified | [4] |
| Seizure Model | Intraperitoneal (i.p.) | 5, 15 mg/kg | Not specified | [3][8] |
| Sepsis-Induced Lung Injury (LPS model) | Intraperitoneal (i.p.) | 15 mg/kg | Dimethyl sulfoxide (DMSO) | [6][9][10] |
| LPS-Induced Liver Injury | Intraperitoneal (i.p.) | 15 mg/kg | Dimethyl sulfoxide (DMSO) | [11] |
| Neuropathic Pain | Intravenous (i.v.) | 80 µmol/kg | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of A-438079 in Rats (Illustrative)
| Parameter | Route | Dose | Value | Units | Reference(s) |
| Cmax | Oral | 25 mg/kg | ~130 | ng/mL | [12] (Illustrative) |
| Tmax | Oral | 25 mg/kg | 0.75 | hours | [12] (Illustrative) |
| t1/2 | Oral | 25 mg/kg | ~1.1 | hours | [12] (Illustrative) |
| Bioavailability | Oral vs. IV | 25 mg/kg vs. 5 mg/kg | ~3 | % | [12] (Illustrative) |
| Cmax | Intravenous | 2 mg/kg | ~234 | ng/mL | [13] (Illustrative) |
| t1/2 | Intravenous | 2 mg/kg | ~1.25 | hours | [13] (Illustrative) |
| Vd | Intravenous | 2 mg/kg | ~17 | L/kg | [13] (Illustrative) |
| CL | Intravenous | 2 mg/kg | ~9.5 | L/h/kg | [13] (Illustrative) |
Note: Specific pharmacokinetic data for A-438079 in rats is limited in publicly available literature. The data presented here are illustrative and may be based on compounds with similar characteristics to provide a general understanding. Researchers should perform their own pharmacokinetic studies for A-438079.
Experimental Protocols
The following are detailed protocols for the administration of A-438079 to rats via various routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common and relatively simple method for systemic administration of A-438079.
Materials:
-
A-438079 hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or other solubilizing agents)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of A-438079 Solution:
-
A-438079 is soluble in DMSO.[8] For in vivo use, a common vehicle is a mixture of DMSO and saline or PBS. A typical formulation involves dissolving A-438079 in a small amount of DMSO and then diluting it with saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
For example, to prepare a 1 mg/mL solution, dissolve 10 mg of A-438079 in 1 mL of DMSO, and then add 9 mL of sterile saline.
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may aid dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Dosing:
-
Weigh the rat to accurately calculate the injection volume.
-
The typical injection volume for i.p. administration in rats is 5-10 mL/kg.
-
Restrain the rat securely. One common method is to hold the rat with its head tilted downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered the bladder or intestines.
-
Inject the calculated volume of A-438079 solution smoothly.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, abdominal discomfort, or changes in breathing, for at least 30 minutes post-injection.
-
Intravenous (i.v.) Injection Protocol
Intravenous injection provides rapid and complete bioavailability of A-438079. The lateral tail vein is the most common site for i.v. injection in rats.
Materials:
-
A-438079 hydrochloride solution (prepared as for i.p. injection, ensuring it is sterile and free of particulates)
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge) or butterfly catheters
-
A rat restraint device
-
A heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Place the rat in a restraint device, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Slowly inject the A-438079 solution. The injection should proceed with minimal resistance. If a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.
-
The typical injection volume for i.v. administration in rats is up to 5 mL/kg for a bolus injection.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Oral Gavage (p.o.) Protocol
Oral gavage is used for direct administration of A-438079 into the stomach.
Materials:
-
A-438079 hydrochloride
-
Vehicle (e.g., water, 0.5% methylcellulose, or a suspension in a suitable medium like corn oil)
-
A flexible or rigid, ball-tipped gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Preparation of A-438079 Formulation:
-
A-438079 can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.[8]
-
Ensure the suspension is homogenous before administration.
-
-
Animal Handling and Gavage:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the rat to prevent movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.
-
If there is any resistance, do not force the needle. Withdraw and try again.
-
Once the needle is in the stomach, administer the A-438079 suspension.
-
Gently remove the needle.
-
-
Post-Procedure Monitoring:
-
Observe the rat for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Intrathecal (i.t.) Injection Protocol
Intrathecal injection delivers A-438079 directly into the cerebrospinal fluid, bypassing the blood-brain barrier. This procedure requires surgical precision and is typically performed under anesthesia.
Materials:
-
A-438079 hydrochloride solution (sterile, preservative-free saline)
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Stereotaxic frame (optional, but recommended for precision)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat.
-
Shave and sterilize the skin over the lumbar region.
-
For direct lumbar puncture, place the rat in a stereotaxic frame or hold it securely with the spine flexed.
-
-
Injection:
-
Identify the intervertebral space between L5 and L6.
-
Insert the 30-gauge needle into the intervertebral space until a tail flick is observed, indicating entry into the subarachnoid space.
-
Slowly inject the A-438079 solution (typically 10-20 µL in rats).
-
A flush with 10 µL of sterile saline may be used to ensure complete delivery of the drug.
-
-
Post-Surgical Care:
-
Withdraw the needle and close the incision if one was made.
-
Allow the rat to recover from anesthesia in a warm, clean cage.
-
Monitor for any neurological deficits or signs of pain.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of A-438079 in rat models of neuropathic pain and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of P2X7 receptor-mediated purinergic signaling with A438079 protects against LPS-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assay Using A-438079
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-438079 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The activation of the P2X7 receptor by high concentrations of extracellular ATP leads to a rapid influx of cations, most notably Ca²⁺, which triggers a variety of downstream signaling events.[3][4] This calcium influx can be precisely measured using fluorescent calcium indicators, providing a robust method to screen for and characterize P2X7 receptor antagonists. These application notes provide a detailed protocol for utilizing A-438079 in a calcium imaging assay to determine its inhibitory activity on the P2X7 receptor.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by its agonist, adenosine triphosphate (ATP), or a more potent synthetic analog like 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), initiates a signaling cascade that results in a rapid increase in intracellular calcium concentration. This process is central to the receptor's function in various physiological and pathological conditions, including inflammation and neuropathic pain. The antagonist A-438079 acts by competitively binding to the P2X7 receptor, thereby preventing agonist-induced channel opening and the subsequent calcium influx.
Figure 1: P2X7 Receptor Signaling and Inhibition by A-438079.
Quantitative Data Summary
The inhibitory potency of A-438079 on P2X7 receptor-mediated calcium influx has been determined in various cell systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the effectiveness of the antagonist.
| Cell Line | Receptor Species | Agonist | IC₅₀ of A-438079 (nM) | Reference |
| 1321N1 Astrocytoma | Human | BzATP | 300 | [2] |
| 1321N1 Astrocytoma | Rat | BzATP | 100 | [2] |
| 1321N1 Astrocytoma | Rat | BzATP | 321 | [1] |
| THP-1 Monocytes | Human | BzATP | ~126 (pIC₅₀ = 6.9) | [5] |
Table 1: Inhibitory Potency of A-438079 on P2X7 Receptor-Mediated Calcium Influx.
Experimental Protocols
This section details the methodology for a calcium imaging assay to assess the inhibitory effect of A-438079 on P2X7 receptor activation using the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing or stably transfected with the P2X7 receptor (e.g., HEK293-P2X7, 1321N1-P2X7, THP-1).
-
A-438079: P2X7 receptor antagonist.
-
P2X7 Receptor Agonist: ATP or BzATP.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES.
-
Cell Culture Medium: As required for the specific cell line.
-
DMSO: For dissolving compounds.
-
Black, clear-bottom 96-well microplates.
Experimental Workflow
The following diagram outlines the key steps in the calcium imaging assay.
References
- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. P2X7 receptor activates extracellular signal-regulated kinases ERK1 and ERK2 independently of Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis in Cancer Cells Using A-438079
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the context of oncology research, the tumor microenvironment is often characterized by high concentrations of extracellular ATP, which can influence cancer cell survival and proliferation. The P2X7 receptor plays a multifaceted role in cancer progression; while its sustained activation by high ATP levels can lead to the formation of a macropore and subsequent cell death, its expression is also associated with tumor growth and metastasis in several cancer types.[3][4]
A-438079 provides a valuable tool for investigating the role of P2X7R signaling in cancer cell apoptosis. By selectively blocking the P2X7R, researchers can elucidate the downstream pathways regulated by this receptor and assess its potential as a therapeutic target. In some cancer cell lines, such as colorectal cancer, inhibition of P2X7R by A-438079 has been shown to promote apoptosis through the Bcl-2/caspase-9/caspase-3 signaling pathway.[5] These application notes provide detailed protocols for utilizing A-438079 to study apoptosis in cancer cells.
Data Presentation
| Cell Line | Cancer Type | Effective Concentration | Reported Effect |
| HCT-116 | Colorectal Cancer | 10 µM | Inhibition of proliferation, migration, and invasion; promotion of apoptosis[5] |
| SW620 | Colorectal Cancer | 10 µM | Inhibition of proliferation, migration, and invasion; promotion of apoptosis[5] |
Note: The IC50 value of A-438079 for blocking BzATP-evoked intracellular calcium concentration changes in 1321N1 cells stably expressing rat P2X7 receptors is 321 nM.[1] This value indicates its potency in target engagement but is not a direct measure of its apoptotic effect on cancer cells.
Signaling Pathways and Experimental Workflow
P2X7R Antagonism and Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway by which A-438079, through the antagonism of the P2X7 receptor, can lead to apoptosis in certain cancer cells.
Caption: P2X7R antagonism by A-438079 can induce apoptosis via the Bcl-2/caspase pathway.
Experimental Workflow for Studying A-438079-Induced Apoptosis
This diagram outlines a typical experimental workflow for investigating the pro-apoptotic effects of A-438079 on cancer cells.
Caption: A typical workflow for investigating A-438079's effects on cancer cell apoptosis.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis in cancer cells treated with A-438079 using flow cytometry.
Materials:
-
A-438079 (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
For suspension cells, seed cells in appropriate culture flasks or plates at a density of approximately 1 x 10^6 cells/mL.
-
Incubate cells overnight to allow for attachment and recovery.
-
-
Treatment with A-438079:
-
Prepare a range of A-438079 concentrations (e.g., 1, 5, 10, 20, 50 µM) in complete cell culture medium from a DMSO stock.
-
Include a vehicle control (DMSO) at the same final concentration as the highest A-438079 treatment.
-
Remove the old medium and add the medium containing the different concentrations of A-438079 or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation period.
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle trypsinization method.
-
Combine the detached cells with the collected medium from the first step.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis-related proteins (Bcl-2, Bax, and cleaved Caspase-3) in cancer cells treated with A-438079.
Materials:
-
A-438079 (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 10-cm plates and treat with A-438079 and a vehicle control as described in Protocol 1.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, or anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions should be based on the antibody datasheet.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the expression levels of the target proteins between treated and control samples.
-
Concluding Remarks
The P2X7 receptor antagonist A-438079 serves as a critical tool for dissecting the role of purinergic signaling in cancer cell apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the pro-apoptotic potential of P2X7R inhibition. It is crucial to optimize experimental parameters such as drug concentration and incubation time for each specific cancer cell line to ensure robust and reproducible results. Further exploration of the downstream signaling pathways affected by A-438079 will contribute to a deeper understanding of its mechanism of action and its potential as a therapeutic agent in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | P2X7 in Cancer: From Molecular Mechanisms to Therapeutics [frontiersin.org]
- 4. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunostep.com [immunostep.com]
Application Notes and Protocols: A-438079 in Models of Sepsis-Induced Organ Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-438079, a selective P2X7 receptor (P2X7R) antagonist, in preclinical models of sepsis-induced organ damage. The information compiled from peer-reviewed studies highlights its therapeutic potential in mitigating inflammatory responses and protecting against organ injury in sepsis. Detailed protocols for inducing sepsis in rodent models and administering A-438079 are provided to facilitate experimental reproducibility.
Introduction to A-438079 and the P2X7 Receptor in Sepsis
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1][2][3] A key player in the inflammatory cascade of sepsis is the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[3] During sepsis, damaged cells release large amounts of ATP into the extracellular space, which then activates the P2X7R. This activation triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β and IL-18, and induction of pyroptotic cell death.[2][3]
A-438079 is a potent and selective antagonist of the P2X7R. By blocking this receptor, A-438079 has been shown to attenuate the hyperinflammatory response associated with sepsis, thereby reducing the severity of organ damage in various preclinical models.[1][2][4] These notes will detail its effects on sepsis-induced lung, kidney, and brain injury.
Data Presentation: Efficacy of A-438079 in Sepsis Models
The following tables summarize the quantitative data from key studies investigating the effects of A-438079 in rodent models of sepsis.
Table 1: Effect of A-438079 on Sepsis-Induced Acute Lung Injury in Rats
| Parameter | Sepsis Model | Treatment Group | Result | Significance | Reference |
| Inflammatory Cytokines | |||||
| IL-1β (blood) | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | No significant increase compared to control | p < 0.001 vs. LPS | [1] |
| IL-8 (blood) | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | Not reported | - | [1] |
| Oxidative Stress Markers (Lung Tissue) | |||||
| Malondialdehyde (MDA) | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | Decreased levels | p < 0.001 vs. LPS | [1] |
| Glutathione (GSH) | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | Decreased levels (indicative of reduced oxidative stress) | p < 0.001 vs. LPS | [1] |
| Superoxide Dismutase (SOD) | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | Decreased activity (indicative of reduced oxidative stress) | p < 0.001 vs. LPS | [1] |
| Catalase (CAT) | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | Decreased activity (indicative of reduced oxidative stress) | p < 0.001 vs. LPS | [1] |
| Neutrophil Infiltration | |||||
| Myeloperoxidase (MPO) | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | Decreased activity | p < 0.01 vs. LPS | [1] |
| P2X7R Expression (Lung Tissue) | |||||
| P2X7R Protein | LPS-induced endotoxemia | LPS + A-438079 (15 mg/kg) | No significant increase compared to control | Not specified | [1] |
Table 2: Effect of A-438079 on Sepsis-Induced Acute Kidney Injury in Rats
| Parameter | Sepsis Model | Treatment Group | Result at 24h | Significance vs. Untreated Sepsis | Reference |
| Renal Function | |||||
| Serum Creatinine | Fecal Peritonitis | Sepsis + A-438079 | Lower concentration (22 vs. 28 µmol/L) | p = 0.019 | [4][5] |
| Systemic Inflammation & Physiology | |||||
| Tachycardia (% change from baseline) | Fecal Peritonitis | Sepsis + A-438079 | More rapid resolution (-1% vs. 22%) | p = 0.019 | [4][5] |
| Fever (°C) | Fecal Peritonitis | Sepsis + A-438079 | More rapid resolution (38.2 vs. 39.0) | p < 0.024 | [4][5] |
| Serum Albumin (g/L) | Fecal Peritonitis | Sepsis + A-438079 | Higher levels (27 vs. 23) | p = 0.006 | [4][5] |
| Arterial Lactate (mmol/L) | Fecal Peritonitis | Sepsis + A-438079 | Lower levels (1.4 vs. 3.2) | p = 0.037 | [4][5] |
| Inflammatory Cytokines | |||||
| Renal IL-1β (pg/mg protein) at 6h | Fecal Peritonitis | Sepsis + A-438079 | Lower levels (70 vs. 200) | p = 0.021 | [4][5] |
Table 3: Effect of A-438079 on Sepsis-Associated Encephalopathy in Mice
| Parameter | Sepsis Model | Treatment Group | Result | Significance vs. LPS | Reference |
| Survival | |||||
| Survival Rate | LPS-induced endotoxemia | LPS + A-438079 | Significantly improved | Not specified | [6] |
| Cognitive Function | |||||
| Cognitive Dysfunction (Morris Water Maze) | LPS-induced endotoxemia | LPS + A-438079 | Relieved cognitive dysfunction | Not specified | [6] |
| Apoptosis | |||||
| Brain Cell Apoptosis (TUNEL assay) | LPS-induced endotoxemia | LPS + A-438079 | Significantly reduced | Not specified | [6] |
| Blood-Brain Barrier Integrity | |||||
| ZO-1 and Occludin Expression (Hippocampus) | LPS-induced endotoxemia | LPS + A-438079 | Significantly improved expression | Not specified | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats
This model mimics the systemic inflammatory response seen in Gram-negative bacterial sepsis.
Materials:
-
Male Wistar rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5)
-
A-438079 hydrochloride
-
Sterile, pyrogen-free 0.9% saline
-
Dimethyl sulfoxide (DMSO) (for A-438079 dissolution, if necessary)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with free access to food and water.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to the desired concentration (e.g., 10 mg/mL). The dose to induce sepsis can range from 5 to 15 mg/kg body weight, administered intraperitoneally (i.p.).
-
Dissolve A-438079 in sterile saline or a vehicle such as DMSO, depending on solubility. A typical therapeutic dose is 15 mg/kg.
-
-
Experimental Groups:
-
Control Group: Receives an i.p. injection of sterile saline.
-
LPS Group: Receives an i.p. injection of LPS.
-
LPS + A-438079 Group: Receives A-438079 (e.g., i.p. or via another route) at a specified time relative to LPS administration (e.g., 30 minutes prior to or 2 hours after LPS challenge).
-
-
Induction and Treatment:
-
Administer A-438079 or vehicle to the respective groups.
-
Administer LPS or saline to the respective groups.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of sepsis (e.g., lethargy, piloerection).
-
At predetermined time points (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.
-
Collect blood via cardiac puncture for cytokine analysis.
-
Perfuse organs with cold saline and harvest tissues of interest (e.g., lungs, kidneys, brain) for histopathological, biochemical, and molecular analyses.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
The CLP model is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[7]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 18-gauge or 21-gauge; the size determines the severity of sepsis)
-
A-438079 hydrochloride
-
Sterile saline for fluid resuscitation
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Preparation:
-
Acclimatize rats as described in Protocol 1.
-
Fast rats for 12 hours prior to surgery with free access to water.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
-
Surgical Procedure (CLP):
-
Make a 2-3 cm midline laparotomy incision to expose the abdominal cavity.
-
Locate and exteriorize the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained. The amount of cecum ligated can be varied to alter the severity of sepsis.
-
Puncture the ligated cecum once or twice with the chosen needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material from the puncture sites.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in layers (peritoneum and muscle, then skin) using sutures.
-
-
Sham Control Procedure:
-
Perform a laparotomy and manipulate the cecum without ligation or puncture.
-
Close the abdominal incision as described for the CLP group.
-
-
Post-Operative Care and Treatment:
-
Immediately after surgery, administer fluid resuscitation (e.g., 30-50 mL/kg of sterile saline, subcutaneously) to all animals.
-
Administer analgesics as per institutional guidelines.
-
Administer A-438079 or vehicle to the treatment groups. In a clinically relevant model, A-438079 can be infused 2 hours following the induction of sepsis.[4]
-
-
Monitoring and Sample Collection:
-
Return animals to their cages with free access to food and water.
-
Monitor for signs of sepsis and survival over a period of hours to days.
-
At designated endpoints, collect blood and tissues as described in Protocol 1.
-
Conclusion
A-438079 demonstrates significant promise as a therapeutic agent for mitigating sepsis-induced organ damage. By targeting the P2X7 receptor, it effectively reduces the inflammatory response and oxidative stress that drive organ dysfunction in preclinical models. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of P2X7R antagonists in the context of sepsis and other inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X7 receptor antagonism ameliorates renal dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X7 receptor antagonism ameliorates renal dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The Improvement of Sepsis-Associated Encephalopathy by P2X7R Inhibitor through Inhibiting the Omi/HtrA2 Apoptotic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of A-438079 in Muscular Dystrophy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscular dystrophies are a group of genetic disorders characterized by progressive muscle degeneration and weakness. A key pathological feature of many forms of muscular dystrophy is chronic inflammation, which exacerbates muscle damage and impairs regeneration.[1][2] Extracellular adenosine triphosphate (eATP) released from damaged muscle cells acts as a danger signal, activating the P2X7 receptor on immune and muscle cells.[1][2][3] This activation triggers a cascade of inflammatory and fibrotic responses, contributing significantly to the disease pathology.[1][2][4][5] A-438079 is a potent and selective antagonist of the P2X7 receptor, and it has emerged as a promising therapeutic agent in preclinical studies for various forms of muscular dystrophy.[4][5][6][7][8]
These application notes provide a comprehensive overview of the use of A-438079 in muscular dystrophy research, including its mechanism of action, in vivo applications, and detailed protocols for key experiments.
Mechanism of Action of A-438079 in Muscular Dystrophy
In muscular dystrophy, damaged muscle fibers release high concentrations of ATP into the extracellular space.[1][2] This eATP binds to and activates the P2X7 receptor, a ligand-gated ion channel, primarily on immune cells (such as macrophages) and also on muscle cells themselves.[1][2][3] The activation of the P2X7 receptor leads to:
-
Inflammasome Activation: P2X7 receptor activation is a key step in the formation and activation of the NLRP3 inflammasome in immune cells.[9] This leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β, which recruit more immune cells to the site of injury and perpetuate the inflammatory cycle.
-
Calcium Influx: The P2X7 receptor is permeable to calcium ions (Ca2+). Its activation leads to an influx of Ca2+ into the cell, which can contribute to cellular dysfunction and death in muscle fibers already vulnerable due to the underlying genetic defect.[3][9]
-
Fibrosis: Chronic inflammation and muscle damage stimulate the proliferation of fibroblasts and the excessive deposition of extracellular matrix components, leading to fibrosis. P2X7 receptor signaling is implicated in these pro-fibrotic pathways.[4][7][8][10]
A-438079 competitively blocks the P2X7 receptor, thereby inhibiting these downstream pathological events.[7] By preventing P2X7 receptor activation, A-438079 can reduce inflammation, limit muscle cell death, and decrease fibrosis, ultimately improving muscle function and structure in dystrophic models.
In Vivo Applications of A-438079 in Mouse Models of Muscular Dystrophy
A-438079 has been successfully used in preclinical studies involving mouse models of Duchenne muscular dystrophy (mdx) and limb-girdle muscular dystrophy type 2D (Sgca-null). These studies have demonstrated the therapeutic potential of P2X7 receptor inhibition.
Summary of In Vivo Studies with A-438079
| Mouse Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| mdx (Duchenne Muscular Dystrophy) | 50 mg/kg, daily intraperitoneal injection | 2 weeks | - Decreased serum creatine kinase (CK) levels.- Reduced number of infiltrating macrophages (F4/80 positive cells) in muscle tissue. | [6] |
| Sgca-null (Limb-Girdle Muscular Dystrophy R3) | 3 mg/kg, intraperitoneal injection every two days | 24 weeks | - Improved motor function.- Decreased serum creatine kinase (CK) levels.- Reduced percentage of centrally nucleated muscle fibers.- Decreased fiber size variability.- Reduced muscle fibrosis and inflammation.- Decreased innate immune cell infiltration.- Increased regulatory T cell subpopulation. | [4][7][8][10] |
Signaling Pathway and Experimental Workflow
P2X7 Signaling Pathway in Muscular Dystrophy
Caption: P2X7 signaling in muscular dystrophy and the inhibitory action of A-438079.
Experimental Workflow for In Vivo Study of A-438079
Caption: A typical experimental workflow for evaluating A-438079 in a mouse model.
Detailed Experimental Protocols
In Vivo Administration of A-438079
Objective: To deliver A-438079 systemically to a mouse model of muscular dystrophy.
Materials:
-
A-438079 (Tocris Bioscience or equivalent)
-
Vehicle (e.g., sterile saline with 20% v/v DMSO)[6]
-
Sterile syringes and needles
-
Muscular dystrophy mouse model (e.g., mdx or Sgca-null)
-
Age-matched wild-type control mice
Protocol:
-
Preparation of A-438079 Solution:
-
Dissolve A-438079 in the appropriate vehicle to the desired stock concentration. Ensure complete dissolution.
-
Prepare fresh solutions for each injection day or as recommended by the stability data of the compound.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the A-438079 solution to be administered.
-
Administer A-438079 via intraperitoneal (i.p.) injection at the specified dosage (e.g., 3 mg/kg or 50 mg/kg).[4][6][8]
-
Administer an equivalent volume of the vehicle to the control group.
-
Follow the predetermined treatment schedule (e.g., daily or every other day).[6][8]
-
-
Monitoring:
-
Monitor the animals daily for any adverse reactions, changes in behavior, or signs of toxicity.
-
Record the body weight of each animal regularly (e.g., weekly).
-
Assessment of Motor Function: Four-Limb Hanging Test
Objective: To evaluate the muscle strength and endurance of the mice.
Materials:
-
Wire grid cage lid
-
Timer
Protocol:
-
Gently place the mouse on the wire grid.
-
Carefully invert the grid and start the timer.
-
Observe the mouse and record the latency to fall.
-
A maximum time (e.g., 300 seconds) is typically set.
-
Perform the test at regular intervals throughout the study (e.g., every 6 weeks).[10]
Measurement of Serum Creatine Kinase (CK)
Objective: To quantify the level of muscle damage.
Materials:
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Creatine Kinase Assay Kit (commercially available)
-
Spectrophotometer or plate reader
Protocol:
-
Blood Collection:
-
Collect blood from the mice via a suitable method (e.g., retro-orbital sinus or tail vein).
-
-
Plasma/Serum Separation:
-
Centrifuge the blood samples to separate the plasma or serum.
-
-
CK Assay:
-
Perform the creatine kinase assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the CK concentration based on a standard curve.
-
Histological Analysis of Muscle Tissue
Objective: To assess muscle morphology, inflammation, and fibrosis.
Materials:
-
Dissection tools
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled in liquid nitrogen
-
Cryostat
-
Microscope slides
-
Staining reagents:
-
Hematoxylin and Eosin (H&E)
-
Masson's Trichrome
-
-
Antibodies for immunohistochemistry (e.g., anti-CD45 for immune cells, anti-F4/80 for macrophages)
-
Microscope with a camera
Protocol:
-
Tissue Collection and Preparation:
-
Cryosectioning:
-
Cut thin sections (e.g., 8-10 µm) of the frozen muscle tissue using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Staining:
-
H&E Staining: For general morphology, including the identification of centrally nucleated fibers and areas of necrosis/regeneration.
-
Masson's Trichrome Staining: To visualize collagen deposition and assess the degree of fibrosis.
-
Immunohistochemistry: To identify and quantify specific cell types, such as infiltrating immune cells.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify relevant parameters, such as the percentage of centrally nucleated fibers, fibrotic area, and the number of immune cells per field of view.
-
Flow Cytometric Analysis of Muscle-Infiltrating Immune Cells
Objective: To characterize and quantify the different immune cell populations within the muscle tissue.
Materials:
-
Dissected muscle tissue
-
Skeletal Muscle Dissociation Kit (e.g., Miltenyi Biotec)[7]
-
Cell strainers (70 µm and 100 µm)
-
Percoll or Ficoll for gradient centrifugation
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD4, CD8, Foxp3)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Mince the dissected muscle tissue and digest it enzymatically using a skeletal muscle dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.[7]
-
-
Cell Purification:
-
Filter the cell suspension through cell strainers to remove debris.
-
Purify the immune cells from the muscle cell suspension using a density gradient centrifugation method (e.g., Percoll).[7]
-
-
Antibody Staining:
-
Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to identify and quantify the percentages of different immune cell subsets (e.g., neutrophils, macrophages, T cells, regulatory T cells).[7]
-
References
- 1. P2X7 purinoceptor as a therapeutic target in muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.port.ac.uk [pure.port.ac.uk]
- 3. P2X7 purinoceptor alterations in dystrophic mdx mouse muscles: relationship to pathology and potential target for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. P2RX7 Purinoceptor: A Therapeutic Target for Ameliorating the Symptoms of Duchenne Muscular Dystrophy | PLOS Medicine [journals.plos.org]
- 7. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy [unige.iris.cineca.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing A-438079 Concentration for In Vitro Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for A-438079?
A1: A-438079 is a competitive antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel.[2] This results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, triggering downstream inflammatory signaling pathways.[2] A-438079 blocks these ATP-induced events by inhibiting the P2X7 receptor.
Q2: What is the recommended starting concentration for A-438079 in in vitro assays?
A2: The optimal concentration of A-438079 is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays. However, it is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions.[3]
Q3: How should I prepare and store A-438079 stock solutions?
A3: It is recommended to dissolve A-438079 in a solvent like DMSO to create a stock solution.[3] Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation.[3] Avoid repeated freeze-thaw cycles. For experiments, the DMSO stock can be further diluted in your aqueous assay buffer. Always perform a solubility test at your final working concentration to ensure no precipitation occurs.
Q4: Are there known off-target effects for A-438079?
A4: While A-438079 is a selective P2X7 receptor antagonist, like many small molecule inhibitors, it may interact with other cellular targets at higher concentrations.[4] It is advisable to include appropriate controls in your experiments, such as using a cell line that does not express the P2X7 receptor, to rule out potential off-target effects.[3]
Troubleshooting Guide
Issue 1: No or reduced inhibition of P2X7 receptor activity.
-
Potential Cause: Degradation of A-438079.
-
Troubleshooting Step: Prepare fresh stock solutions of A-438079 in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution and store it at the recommended temperature (-20°C or -80°C), protected from light.[3]
-
-
Potential Cause: Inadequate concentration of A-438079.
-
Troubleshooting Step: Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[3]
-
-
Potential Cause: Low P2X7 receptor expression in the cell line.
-
Troubleshooting Step: Confirm the expression of the P2X7 receptor in your cell line or primary cells using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express high levels of functional P2X7 receptors as a positive control.[3]
-
Issue 2: Unexpected cellular phenotype observed.
-
Potential Cause: Off-target effects of A-438079.
-
Troubleshooting Step: Perform a dose-response experiment to confirm that A-438079 inhibits a known P2X7R-mediated event in your system (e.g., ATP-induced Ca²⁺ influx or IL-1β release).[2] Use a structurally unrelated P2X7R antagonist to see if the unexpected phenotype is replicated. If the phenotype is unique to A-438079, it strongly suggests an off-target effect.[2]
-
Issue 3: High background signal or cytotoxicity.
-
Potential Cause: High concentration of A-438079 or the vehicle (e.g., DMSO) may be cytotoxic.
Quantitative Data Summary
The following tables summarize the reported efficacy of A-438079 in various in vitro assays across different cell lines. These values can serve as a reference for designing your experiments.
Table 1: A-438079 IC₅₀ Values for P2X7R Inhibition
| Cell Line | Assay Type | Agonist | IC₅₀ / pIC₅₀ | Citation |
| Human 1321N1 Astrocytoma | Calcium Influx | BzATP | 125.89 nM | [5] |
| Human THP-1 Monocytes | Ethidium Bromide Uptake | BzATP | 125.89 nM | [5] |
| Human THP-1 Monocytes | IL-1β Release | BzATP | pIC₅₀ = 6.7 | [6] |
| Rat P2X7-expressing 1321N1 | Calcium Influx | BzATP (10 µM) | 321 nM | [7] |
| HEK293 (human P2X7R) | Ethidium Bromide Uptake | BzATP | 300 nM | [5] |
Table 2: Effective Concentrations of A-438079 in Functional Assays
| Cell Line / System | Assay Type | A-438079 Concentration | Effect | Citation |
| Neural Progenitor Cells | Calcium Influx | 10 µM | Inhibition Shown | [8] |
| Colorectal Cancer Cells (HCT-116, SW620) | Proliferation, Migration, Invasion | 10 µM | Inhibition | [9] |
| Human Natural Killer (NK) Cells | Cytotoxicity Assay | 50 µM | Reversal of ATP-induced anergy | [10] |
| Rat Dorsal Horn Slices | IL-1β Release | 10 µM | Complete Inhibition | [11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, we have provided diagrams generated using Graphviz.
Caption: P2X7 receptor signaling pathway and the inhibitory action of A-438079.
Caption: Experimental workflow for a calcium influx assay.
Caption: Experimental workflow for a dye uptake (pore formation) assay.
Experimental Protocols
Calcium Influx Assay
This assay measures the influx of calcium ions into the cell upon P2X7 receptor activation and the ability of A-438079 to block this influx.
Methodology:
-
Cell Preparation: Culture a cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions.
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of A-438079 for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of an agonist, such as ATP or the more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of calcium influx.
IL-1β Release Assay
This assay quantifies the ability of A-438079 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.[6]
Methodology:
-
Cell Preparation: Use a monocytic cell line (e.g., THP-1) and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Priming: Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the transcription and translation of pro-IL-1β.[6]
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of A-438079 for a specified period (e.g., 30-60 minutes).[6]
-
Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of an agonist, such as ATP (1-5 mM) or BzATP (100-300 µM).[11]
-
Supernatant Collection: After a defined incubation period (e.g., 30-60 minutes), collect the cell culture supernatants.[6]
-
Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release and determine the IC₅₀ value.[6]
Dye Uptake (Pore Formation) Assay
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally cell-impermeable.[12]
Methodology:
-
Cell Preparation: Culture cells expressing the P2X7 receptor in a suitable format (e.g., 96-well plate).
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of A-438079.
-
Dye and Agonist Addition: Add a fluorescent dye such as YO-PRO-1 or ethidium bromide to the cells, followed by the addition of a P2X7 agonist (e.g., ATP or BzATP).[12]
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of dye uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A438079 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2X7 receptor activation impairs antitumour activity of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A 438079 stability in different solvents
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of A-438079, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving A-438079?
A1: A-438079 has the highest solubility in Dimethyl Sulfoxide (DMSO).[1][2][3][4] It has limited solubility in water.[1][3][5] For in vivo experiments, a common formulation involves a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Q2: I'm observing precipitation in my A-438079 solution. What should I do?
A2: Precipitation can occur for several reasons. First, ensure you are using freshly opened, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of A-438079.[1][2][5] If precipitation occurs during preparation, gentle warming, sonication, or vortexing can aid dissolution.[1][3] For aqueous working solutions, it is highly recommended to prepare them freshly on the day of use.[1]
Q3: What are the optimal storage conditions for A-438079?
A3: Proper storage is critical to maintain the stability of A-438079. The powdered form and stock solutions in solvent have different storage requirements, summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2][3]
Q4: How does A-438079 work?
A4: A-438079 is a competitive antagonist of the P2X7 receptor (P2X7R).[4][6] Extracellular ATP, often released during cellular stress or injury, activates the P2X7R, which is an ion channel. This activation leads to a cascade of downstream events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[7][8] A-438079 blocks the P2X7R, thereby inhibiting these downstream inflammatory pathways.[7][9]
Data Presentation: Solubility and Storage
Table 1: Solubility of A-438079
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 326.64 mM | Use of newly opened, anhydrous DMSO is critical as moisture can reduce solubility.[1][2][5] Ultrasonic assistance may be needed.[1] |
| Water | 0.2 - 1.7 mg/mL | 0.65 - 5 mM | Solubility is limited. Ultrasonic assistance and warming may be required to dissolve.[1][3][5] |
| Ethanol | Data not readily available | - | Often used as a co-solvent in formulations.[10] |
| Saline Formulation | 2 mg/mL | 5.84 mM | A common in vivo vehicle is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3] |
Note: The provided data is for A-438079 base (MW: 306.15) and its hydrochloride salt (MW: ~342.61). Molar equivalents may vary slightly based on the specific form.[1][2]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[1][2][3] |
| 4°C | 2 years[1][5] | |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years[1][2][3][5] |
| -20°C | 1 month - 1 year[1][2][5] |
Troubleshooting Guide
Use the following workflow to address common issues with A-438079 solution preparation.
Experimental Protocols & Signaling Pathway
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
A-438079 powder (MW: 306.15 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator bath
Methodology:
-
Equilibrate the A-438079 vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 100 mM stock, weigh out 30.6 mg of A-438079 powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 2-3 minutes to aid dissolution.
-
If particulates remain, place the vial in a sonicator water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[1][3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2][3]
-
Store the aliquots at -80°C for long-term stability (up to 2 years).[1][5]
Protocol 2: General Workflow for Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the stability of A-438079 and detecting potential degradants.[11][12][13]
Objective: To develop and validate an HPLC method that separates the parent compound (A-438079) from any degradation products formed under stress conditions.
Methodology:
-
Method Development:
-
Column: Start with a standard C18 reversed-phase column.
-
Mobile Phase: Develop a gradient method using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set to a wavelength where A-438079 has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution between the parent compound and any other peaks.[14]
-
-
Forced Degradation (Stress Testing):
-
Expose solutions of A-438079 to various stress conditions to intentionally induce degradation. This is crucial for proving the method's specificity.[11][15]
-
Acid/Base Hydrolysis: Incubate with dilute HCl and NaOH (e.g., 0.1N) at elevated temperatures (e.g., 60°C).[11]
-
Oxidation: Treat with hydrogen peroxide (e.g., 3% H₂O₂).[11]
-
Thermal Stress: Expose the solid powder and solution to dry heat.
-
Photostability: Expose the solution to UV light.
-
-
Method Validation:
-
Analyze the stressed samples using the developed HPLC method.
-
Specificity: The primary goal is to demonstrate that the peaks of the degradation products are well-resolved from the peak of A-438079.
-
Quantification: The method should accurately quantify the decrease in the parent compound and the formation of degradants over time.
-
A-438079 Mechanism of Action: P2X7R Signaling Pathway
A-438079 functions by blocking the P2X7 receptor, a key player in inflammation. The diagram below illustrates this signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A 438079 hydrochloride | P2X Receptor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. By compound [wahoo.cns.umass.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Preventing A 438079 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of A 438079 in media during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during experimental setup can lead to inaccurate results. This guide addresses common issues and provides solutions to maintain the compound's solubility.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound has low aqueous solubility. Direct dilution of a high-concentration stock solution (e.g., in DMSO) into aqueous buffers or cell culture media can cause the compound to crash out of solution.
-
Solution:
-
Prepare a fresh, lower-concentration intermediate stock solution: Before final dilution into your aqueous experimental medium, dilute your high-concentration DMSO stock with a co-solvent that is miscible with both DMSO and water.
-
Use a pre-warmed aqueous medium: Warming the aqueous medium to 37°C before adding the this compound solution can help maintain solubility.
-
Add the this compound solution dropwise while vortexing: This ensures rapid and even dispersion of the compound in the aqueous medium, preventing localized high concentrations that can lead to precipitation.
-
Utilize sonication: If precipitation still occurs, brief sonication of the final solution in a water bath can help to redissolve the compound.[1][2][3]
-
Issue 2: Cloudiness or precipitation observed in the stock solution over time.
-
Cause: Improper storage or the use of hygroscopic solvents can lead to the degradation or precipitation of this compound in the stock solution. DMSO, a common solvent, is known to absorb moisture from the air, which can reduce the solubility of the compound.[1][2]
-
Solution:
-
Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous (or low water content) DMSO to prepare your stock solution.[1][2]
-
Store stock solutions properly: Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1][2]
-
Desiccate the solid compound: Before preparing the stock solution, ensure the solid this compound is stored in a desiccator to prevent water absorption.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the P2X7 receptor.[1][4][5] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and in the central nervous system.[5] By blocking the P2X7 receptor, this compound inhibits the influx of calcium and subsequent downstream signaling events, such as the release of pro-inflammatory cytokines like IL-1β.[5][6]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] For in vivo studies, specific formulations using co-solvents are often required.
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound can vary slightly between suppliers. The following table summarizes typical solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 100 | ≥ 291.88 |
| Water | ~1 | ~2.92 (with heating/sonication) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 8.17 |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 8.17 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 7.30 |
Data compiled from multiple sources.[1][2]
Q4: Are there any special handling precautions for this compound?
A4: It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For in vivo experiments, it is advised to prepare working solutions fresh on the day of use.[2]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature in a desiccator.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution of this compound hydrochloride (MW: 342.61 g/mol ), dissolve 3.4261 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[1][2]
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: A diagram of the P2X7 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing Working Solutions
Caption: A logical workflow for preparing this compound working solutions to avoid precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | P2X Receptor | TargetMol [targetmol.com]
- 4. This compound hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting Inconsistent Results with A-438079: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the P2X7 receptor antagonist, A-438079. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A-438079?
A-438079 is a selective and competitive antagonist of the P2X7 receptor.[1][2][3] It functions by blocking the ion channel pore of the receptor, which is activated by extracellular adenosine triphosphate (ATP).[4] This inhibition prevents the influx of cations like Ca²⁺ and Na⁺, thereby blocking downstream signaling pathways, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][5] While it is highly selective for the P2X7 receptor over other P2X subtypes,[1] some studies have reported off-target effects, such as the inhibition of P450 isoenzymes, which could influence experimental results in specific contexts.[6]
Q2: I'm observing a lack of inhibitory effect or highly variable results. What are the common causes?
Inconsistent results with A-438079 can stem from several factors, ranging from compound preparation to experimental design. The most common culprits include:
-
Compound Solubility and Stability: A-438079 has limited aqueous solubility.[7] Ensuring complete solubilization in a suitable solvent like DMSO is critical.[2][7] The compound can also degrade with improper storage or repeated freeze-thaw cycles.[7][8]
-
Inadequate Concentration: The effective concentration of A-438079 can vary significantly between in vitro and in vivo models due to factors like protein binding and bioavailability.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type or animal model.[8]
-
Cell Health and P2X7R Expression: The health and confluency of your cells can impact their response.[8] Furthermore, the expression levels of the P2X7 receptor can differ substantially between cell lines and even between different passages of the same cell line, leading to variability.[9]
-
Off-Target Effects: In some experimental systems, particularly those involving drug metabolism, the inhibitory effect of A-438079 on P450 enzymes could lead to unexpected outcomes unrelated to P2X7 receptor antagonism.[6]
Q3: What are the recommended solvent and storage conditions for A-438079?
For in vitro experiments, A-438079 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3][7] It is crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility.[7][10][11] Stock solutions should be stored at -20°C or -80°C and protected from light.[7] To avoid degradation, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8] For in vivo studies, further dilution in vehicles like saline with solubilizing agents such as SBE-β-CD or in corn oil may be necessary.[7] Always perform a solubility test at the final working concentration to ensure no precipitation occurs.[7]
Q4: Are there known differences in A-438079 potency between species?
Yes, the potency of A-438079 can differ between species. For instance, it has been shown to have a higher potency for the rat P2X7 receptor compared to the human P2X7 receptor.[1] This is an important consideration when translating findings from animal models to human systems.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with A-438079.
| Issue | Potential Cause | Troubleshooting Steps |
| No or reduced inhibition of P2X7 receptor activity | Compound Degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions of A-438079 in a suitable solvent (e.g., DMSO) for each experiment.[8]- Avoid repeated freeze-thaw cycles of the stock solution.[8]- Store the stock solution at the recommended temperature (-20°C or -80°C) and protect it from light.[7] |
| Inadequate Concentration: The concentration of A-438079 may be too low to effectively inhibit the P2X7 receptor in your specific assay. | - Verify the concentration of your stock solution.- Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type and assay conditions.[8] | |
| Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | - Ensure the stock solution is fully dissolved before further dilution.- Test the stability and solubility of A-438079 in your specific assay buffer.[8] If precipitation occurs, consider using a different buffer or adding a solubilizing agent. | |
| High background signal or apparent agonist-independent activity | Cell Stress or Death: High concentrations of A-438079 or the vehicle (e.g., DMSO) may be cytotoxic to your cells. | - Ensure your cells are healthy and not overly confluent before starting the experiment.[8]- Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your cells.[8] |
| Off-Target Effects: The observed activity may be due to A-438079 interacting with other cellular targets. | - Test the effect of A-438079 in a cell line that does not express the P2X7 receptor to identify potential off-target effects.[9] | |
| Inconsistent or variable results between experiments | Lot-to-Lot Variability: There may be variations in the purity or activity of A-438079 between different manufacturing lots. | - If you suspect lot-to-lot variability, test a new lot of the compound and compare the results to the previous lot. |
| Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can lead to variability in assay results. | - Maintain consistent cell culture conditions.[8]- Use cells within a defined passage number range for all experiments. | |
| Assay Protocol Variations: Minor deviations in the experimental protocol can introduce variability. | - Strictly adhere to a standardized assay protocol, including incubation times, temperatures, and reagent concentrations.[8]- Use a checklist to ensure all steps are performed consistently. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of A-438079 across different experimental systems.
| Parameter | Species/Cell Line | Value | Reference |
| pIC₅₀ | Human P2X7 Receptor | 6.9 | [2][7] |
| IC₅₀ | Human P2X7 Receptor | 300 nM | [1] |
| IC₅₀ | Rat P2X7 Receptor (in 1321N1 cells) | 100 nM | [1] |
| IC₅₀ | Rat P2X7 Receptor (BzATP-evoked Ca²⁺ influx) | 321 nM | [7][11] |
| pIC₅₀ | Human THP-1 cells (IL-1β release) | 6.7 | [1] |
| ED₅₀ | Rat model of neuropathic pain | 76 μM/kg | [1] |
Experimental Protocols
Calcium Influx Assay
This protocol describes a typical calcium influx assay using a fluorescent calcium indicator to assess the inhibitory activity of A-438079.
-
Cell Preparation:
-
Plate cells (e.g., 1321N1 astrocytoma cells stably expressing the P2X7 receptor) in a 96-well black, clear-bottom plate and culture overnight.[7]
-
-
Dye Loading:
-
Remove the cell culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[8]
-
-
Compound Treatment:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add different concentrations of A-438079 (or vehicle control) to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature or 37°C.[8]
-
-
Agonist Stimulation and Signal Detection:
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.
-
Determine the IC₅₀ value of A-438079 by fitting the dose-response data to a suitable equation.[8]
-
IL-1β Release Assay
This protocol outlines the steps to measure the inhibition of IL-1β release by A-438079 in immune cells.
-
Cell Culture and Priming:
-
Culture monocytic cells (e.g., THP-1) to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).[5]
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[5]
-
-
Antagonist Treatment:
-
Wash the cells to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of A-438079 for 30-60 minutes.[5]
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[5]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for IL-1β measurement.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.
-
Determine the IC₅₀ value of the antagonist.[5]
-
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of A-438079.
Caption: A logical workflow for troubleshooting inconsistent experimental results with A-438079.
References
- 1. apexbt.com [apexbt.com]
- 2. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
A 438079 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the P2X7 receptor antagonist, A-438079. This guide includes troubleshooting advice for potential off-target effects, frequently asked questions, and detailed experimental protocols to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and what is its primary target?
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] It acts as a competitive antagonist, blocking the receptor and preventing the downstream signaling cascades initiated by high concentrations of extracellular ATP.[1] A-438079 has shown efficacy in models of neuropathic pain and inflammation.[3]
Q2: Is A-438079 selective for the P2X7 receptor?
A-438079 demonstrates high selectivity for the P2X7 receptor over other P2X receptor subtypes (P2X2, P2X3, P2X4) and a wide range of other cell-surface receptors and ion channels, with IC50 values for these other targets being significantly higher (often >10 μM).[1][2]
Q3: What are the known off-target effects of A-438079?
The most significant documented off-target effect of A-438079 is the dose-dependent inhibition of hepatic cytochrome P450 (CYP) isoenzymes.[3][4] This can affect the metabolism of other compounds in your experimental system. Additionally, A-438079 has been observed to impact cellular metabolism, leading to a reduction in oxidative phosphorylation and aerobic glycolysis in T-cells.[5]
Q4: I am observing unexpected cellular phenotypes in my experiment. Could these be off-target effects?
Unexpected phenotypes that are inconsistent with P2X7R inhibition could potentially be due to off-target activities. The inhibition of CYP450 enzymes, for instance, could alter the metabolism of other components in your cell culture media or other administered compounds, leading to unforeseen biological consequences.[4] Effects on cellular metabolism could also lead to phenotypes unrelated to direct P2X7R antagonism.[5] It is crucial to perform control experiments to distinguish between on-target and off-target effects.
Troubleshooting Guide: Investigating Unexpected Results
Encountering unexpected results is a common challenge in research. This guide provides a systematic approach to troubleshooting potential off-target effects of A-438079.
Issue 1: Observed phenotype is inconsistent with known P2X7R signaling.
Possible Cause: Off-target effects, particularly the inhibition of cytochrome P450 enzymes, may be influencing your results.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected experimental results.
Issue 2: Variability in results across different cell lines.
Possible Cause: Different cell lines can have varying expression levels of P2X7R and cytochrome P450 enzymes.
Troubleshooting Steps:
-
Characterize P2X7R Expression: Quantify P2X7R expression levels in your cell lines using techniques like qPCR or Western blotting.
-
Assess Basal CYP450 Activity: If possible, measure the basal activity of major CYP450 isoforms in your different cell lines.
-
Dose-Response Curves: Generate dose-response curves for A-438079 in each cell line to determine the EC50 for the on-target effect and to identify potential differences in sensitivity to off-target effects.
Quantitative Data Summary
The following tables provide a summary of the known quantitative data for A-438079.
Table 1: Potency of A-438079 at the P2X7 Receptor
| Species | Assay Type | IC50 / pIC50 | Reference(s) |
| Human | Calcium Influx | 300 nM | [1] |
| Human | IL-1β Release | pIC50 = 6.7 | [1] |
| Rat | Calcium Influx | 100 nM / 321 nM | [1][6] |
| Mouse | Calcium Influx | ~100 nM |
Table 2: Known Off-Target Activity of A-438079
| Target | Effect | Concentration | Reference(s) |
| Cytochrome P450 Isoenzymes | Inhibition | Dose-dependent | [4] |
| Cellular Metabolism | Reduction of OXPHOS and aerobic glycolysis in T-cells | Not specified | [5] |
Key Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of A-438079 on CYP450 activity in human liver microsomes.
Objective: To determine the IC50 of A-438079 for various CYP450 isoforms.
Materials:
-
A-438079
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
CYP450 isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Known CYP450 isoform-specific inhibitors (for positive controls)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system
Experimental Workflow:
Caption: General workflow for a CYP450 inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of A-438079 and known inhibitors in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the serially diluted A-438079 or control inhibitor. Pre-incubate for a short period at 37°C.
-
Substrate Addition: Add the specific CYP450 substrate to each well.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of A-438079 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that A-438079 is engaging with its intended target (P2X7R) in a cellular context.
Objective: To assess the thermal stabilization of P2X7R by A-438079 in intact cells.
Materials:
-
Cells expressing P2X7R
-
A-438079
-
Cell lysis buffer
-
Antibody specific for P2X7R
-
Western blotting reagents and equipment
-
PCR machine or heating block
Experimental Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Treat cultured cells with A-438079 at the desired concentration or with a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration.
-
Lysis: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble P2X7R in each sample by Western blotting using a P2X7R-specific antibody.
-
Data Analysis: Plot the amount of soluble P2X7R as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of A-438079 indicates target engagement.
Signaling Pathways
Understanding the signaling pathways downstream of the P2X7 receptor is crucial for distinguishing on-target from off-target effects.
Caption: Simplified P2X7R downstream signaling pathways.
This technical support guide is intended to assist researchers in the effective use of A-438079 and in the critical evaluation of their experimental data. By considering potential off-target effects and employing rigorous controls, scientists can enhance the reliability and reproducibility of their findings.
References
- 1. apexbt.com [apexbt.com]
- 2. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The purinergic receptor P2RX7 directs metabolic fitness of long-lived memory CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: A-438079 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the P2X7 receptor antagonist, A-438079, in in vivo experiments. The content is tailored for researchers, scientists, and drug development professionals to address common challenges, with a focus on improving the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and what is its mechanism of action?
A-438079 is a potent and selective competitive antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of inflammation or tissue injury, leads to the opening of a non-selective cation channel. This triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β, making the P2X7 receptor a key player in inflammatory processes. A-438079 blocks this channel, thereby inhibiting these inflammatory responses.
Q2: I am observing lower than expected efficacy of A-438079 in my in vivo model. What could be the reason?
Lower than expected efficacy in vivo is a common issue and can often be attributed to the suboptimal bioavailability of A-438079. Published data indicates that A-438079 has a low bioavailability of approximately 19% after intraperitoneal (i.p.) administration, a high plasma protein binding of 84%, and a short half-life of about one hour.[1] These pharmacokinetic properties can lead to insufficient drug concentration at the target site to elicit the desired pharmacological effect.
Q3: What are the known pharmacokinetic parameters of A-438079?
The pharmacokinetic profile of A-438079 presents a significant challenge for in vivo studies. Key parameters are summarized in the table below.
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | ~19% | Not Specified | Intraperitoneal (i.p.) | [1] |
| Plasma Protein Binding | 84% | Not Specified | Not Applicable | [1] |
| Half-life (t½) | ~1 hour | Not Specified | Intraperitoneal (i.p.) | [1] |
Q4: How can I improve the in vivo bioavailability of A-438079?
Several strategies can be employed to enhance the in vivo bioavailability and therapeutic efficacy of A-438079. These approaches primarily focus on improving its solubility, protecting it from rapid metabolism, and achieving sustained release. See the "Troubleshooting Guide: Improving A-438079 Bioavailability" section for detailed strategies.
Troubleshooting Guide: Improving A-438079 Bioavailability
This guide provides potential solutions and experimental approaches to overcome the challenges associated with the low in vivo bioavailability of A-438079.
Issue 1: Rapid clearance and short half-life leading to insufficient target engagement.
Potential Solution: Sustained-Release Formulations
To maintain therapeutic concentrations of A-438079 over a longer period, consider using a sustained-release drug delivery system.
-
Strategy 1: Biomaterial-Based Depots: A study has demonstrated the successful use of silk fibroin-based films as a depot for the sustained delivery of A-438079 in a diabetic wound healing model. This approach allows for prolonged local drug release, which could be adapted for other localized disease models.
-
Strategy 2: Hydrogel Formulations: Amphiphilic hybrid gels have been developed for the sustained delivery of other P2X7 receptor antagonists, demonstrating a release profile of up to 28 days.[2] This technology could potentially be adapted for A-438079.
Experimental Workflow for Developing a Sustained-Release Formulation:
Caption: Workflow for developing and testing a sustained-release formulation for A-438079.
Issue 2: Poor aqueous solubility limiting absorption.
Potential Solution: Formulation with Solubilizing Agents
Improving the solubility of A-438079 in the administration vehicle can enhance its absorption.
-
Strategy 1: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility. While specific data for A-438079 is limited, this is a widely used and effective strategy for many poorly soluble compounds. Commercial suppliers suggest formulations containing SBE-β-CD.[3]
-
Strategy 2: Co-solvents and Surfactants: The use of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) in the formulation can significantly improve the solubility of A-438079. Several commercially available protocols utilize this approach for preparing solutions for in vivo administration.
Formulation Comparison for Intraperitoneal Injection:
| Formulation Component | Purpose | Potential Advantages |
| Saline | Vehicle | Simple, physiological. |
| DMSO | Co-solvent | High solubilizing capacity. |
| PEG300 | Co-solvent | Improves solubility and stability. |
| Tween-80 | Surfactant | Enhances wetting and dispersion. |
| SBE-β-CD | Complexing Agent | Increases aqueous solubility. |
| Corn Oil | Vehicle (for i.p. depot) | May provide some sustained release. |
Issue 3: Low oral bioavailability.
Potential Solution: Advanced Oral Formulation Strategies
For studies requiring oral administration, specialized formulations are necessary to overcome poor absorption.
-
Strategy 1: Nanoparticle Encapsulation: Encapsulating A-438079 into nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption across the intestinal epithelium.
-
Strategy 2: Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. Designing a more water-soluble or permeable prodrug of A-438079 could significantly improve its oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of A-438079 for Intraperitoneal (i.p.) Injection
This protocol is adapted from commercially available guidelines and published studies.
Materials:
-
A-438079 hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of A-438079 in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, add the components sequentially:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution until it is clear and homogenous.
-
Administer the solution to the animal at the desired dosage.
Protocol 2: Assessment of A-438079 Bioavailability In Vivo
This protocol provides a general framework for determining the pharmacokinetic profile of A-438079.
Animal Model:
-
Select the appropriate animal model (e.g., rats, mice) for your study.
Administration:
-
Administer A-438079 via the desired route (e.g., i.p., oral, i.v.).
-
For oral administration, gavage is typically used. For intravenous administration, the tail vein is a common site.
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of A-438079 in the plasma/serum samples.[3]
Data Analysis:
-
Plot the plasma concentration of A-438079 versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
-
To determine absolute bioavailability, compare the AUC after oral or i.p. administration to the AUC after intravenous (i.v.) administration of the same dose.
Bioavailability Assessment Workflow:
Caption: A workflow for determining the in vivo bioavailability of A-438079.
Signaling Pathway
P2X7 Receptor Signaling Pathway and Inhibition by A-438079
The following diagram illustrates the key signaling events initiated by P2X7 receptor activation and the point of intervention by A-438079.
Caption: A-438079 competitively antagonizes the P2X7 receptor, preventing ATP-induced downstream signaling.
References
- 1. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor antagonist delivery vehicle based on photocrosslinked amphiphilic hybrid gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: A-438079 Vehicle Control for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-438079, a potent and selective P2X7 receptor antagonist, in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to ensure the successful and reproducible administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and why is a proper vehicle control crucial?
A-438079 is a selective antagonist of the P2X7 receptor, a key player in inflammation and neurodegeneration.[1] A vehicle control, which is the formulation used to dissolve and administer A-438079 without the active compound, is essential in animal studies. It helps to distinguish the pharmacological effects of A-438079 from any biological effects of the solvent mixture itself.
Q2: What are the common vehicles for in vivo administration of A-438079?
Due to its poor water solubility, A-438079 requires a vehicle for in vivo administration. Common formulations include combinations of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, (SBE-β-CD), and corn oil. The choice of vehicle depends on the administration route, desired dosing volume, and the duration of the study.
Q3: My A-438079 solution is precipitating. What should I do?
Precipitation can occur due to low solubility or improper preparation. To address this, you can try gentle heating and/or sonication to aid dissolution.[2] It is also crucial to prepare the solution fresh on the day of use and to follow the correct order of solvent addition as specified in the protocols. For long-term studies, a vehicle like 10% DMSO in corn oil might offer better stability.
Q4: Are there any known side effects of the vehicle components?
Yes, the components of the vehicle can have their own biological effects.
-
DMSO: Can have anti-inflammatory and analgesic effects and may cause skin irritation.[3] In animal studies, high concentrations can lead to liver and kidney toxicity.[4][5] It is recommended to keep the final DMSO concentration below 10% for normal mice and below 2% for sensitive or weak animals.
-
PEG300: Generally considered to have low toxicity, but high doses administered intraperitoneally can cause liver and kidney damage.[6][7]
-
Tween-80: Can cause hypersensitivity reactions and has been associated with changes in gut microbiota.[8][9]
-
Corn Oil: While widely used, it can have pro-inflammatory effects and may influence the gut microbiome, potentially confounding studies on inflammation.[10][11][12][13][14]
Q5: How should I store A-438079 and its solutions?
A-438079 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[15] However, it is highly recommended to prepare fresh working solutions for each experiment to ensure stability and avoid precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the final solution | - Incorrect order of solvent addition.- Solution prepared in advance and stored.- Saturation limit exceeded. | - Prepare the solution fresh on the day of the experiment.- Add solvents in the specified order, ensuring complete dissolution at each step.- Use gentle warming or sonication to aid dissolution.- Consider a different vehicle formulation with higher solubilizing capacity. |
| Animal distress or adverse reactions after injection | - High concentration of DMSO or other vehicle components.- Irritation from the vehicle at the injection site.- Rapid injection rate. | - Reduce the concentration of DMSO to the lowest effective level (ideally <10%).- Ensure the pH of the final solution is close to neutral.- Administer the injection slowly and at room temperature.- Monitor animals closely for any signs of distress. |
| Inconsistent or unexpected experimental results | - Vehicle-induced biological effects confounding the results.- Instability of A-438079 in the chosen vehicle over time.- Improper dosing or administration. | - Always include a vehicle-only control group in your experimental design.- Prepare fresh solutions for each experiment.- Validate your dosing calculations and administration technique.- Consider if the vehicle itself could be influencing the biological pathway under investigation. |
| Difficulty in dissolving A-438079 powder | - Poor quality of the compound.- Inappropriate solvent. | - Ensure you are using a high-purity A-438079.- Start by dissolving in DMSO, as it has high solubility for this compound.- Use sonication to break up any clumps of powder. |
Data Presentation
Table 1: Solubility of A-438079 in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Water | ~1.7 mg/mL | Heating is recommended to aid dissolution.[16] |
| Ethanol | 68 mg/mL |
Table 2: Common In Vivo Vehicle Formulations for A-438079
| Formulation | Composition | Administration Route | Notes |
| Saline/PEG/Tween | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Intraperitoneal (i.p.), Intravenous (i.v.) | A commonly used general-purpose vehicle. Ensure solvents are added sequentially. |
| SBE-β-CD | 10% DMSO + 90% (20% SBE-β-CD in Saline) | i.p., i.v. | SBE-β-CD can improve solubility and reduce potential toxicity of other excipients. |
| Corn Oil | 10% DMSO + 90% Corn Oil | i.p., Subcutaneous (s.c.), Oral (p.o.) | Suitable for long-term studies due to slower release. Be aware of the potential inflammatory effects of corn oil. |
Experimental Protocols
Protocol 1: Preparation of A-438079 in Saline/PEG/Tween Vehicle
-
Prepare Stock Solution: Weigh the required amount of A-438079 powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Add PEG300: To the DMSO stock solution, add the required volume of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add the required volume of Tween-80 to the DMSO/PEG300 mixture. Mix until the solution is homogenous and clear.
-
Add Saline: Slowly add the final volume of saline to the mixture while vortexing to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any visible particles before administration. Prepare this formulation fresh on the day of use.
Protocol 2: Preparation of A-438079 in SBE-β-CD Vehicle
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline. This solution can be stored at 4°C for up to one week.
-
Prepare A-438079 Stock Solution: Dissolve A-438079 in DMSO to create a stock solution (e.g., 25 mg/mL).
-
Combine: Add the DMSO stock solution to the 20% SBE-β-CD in saline. For example, to make 1 mL of working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix and Use: Mix thoroughly until the solution is clear. Use immediately after preparation.
Mandatory Visualizations
Caption: Simplified P2X7 receptor signaling pathway and the inhibitory action of A-438079.
Caption: General experimental workflow for in vivo studies using A-438079.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epa.gov [epa.gov]
- 4. gnpublication.org [gnpublication.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal administration of high doses of polyethylene glycol (PEG) causes hepatic subcapsular necrosis and low-grade peritonitis with a rise in hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. selleckchem.com [selleckchem.com]
- 16. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Cell Viability Assays with A-438079
Welcome to the technical support center for researchers utilizing A-438079 in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and how does it affect cell viability?
A-438079 is a potent and selective competitive antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel that, upon activation, can trigger various downstream signaling pathways.[3][4] The effect of A-438079 on cell viability is complex and depends on the cellular context and the concentration of extracellular ATP. The P2X7 receptor itself has a dual role; low-level activation can be pro-proliferative, while high-level, sustained activation is often pro-apoptotic.[5][6] By blocking P2X7R, A-438079 can inhibit ATP-induced apoptosis in some cell types. Conversely, in cancer cells where P2X7R activation promotes proliferation, A-438079 can lead to a decrease in cell viability.[7]
Q2: I am observing an increase in cell viability after A-438079 treatment, which is the opposite of my hypothesis. What could be the reason?
This is a common observation and can be attributed to the dual nature of the P2X7 receptor.[3][5] In many cell types, high concentrations of extracellular ATP trigger P2X7R-mediated cell death.[4] By blocking this receptor, A-438079 can prevent this ATP-induced cytotoxicity, thus appearing to increase cell viability compared to an ATP-treated control. It is crucial to consider the baseline level of ATP in your cell culture system and whether your experimental conditions are promoting P2X7R-mediated cell death.
Q3: My A-438079 treatment shows no effect on cell viability. What are the possible causes?
Several factors could contribute to a lack of effect:
-
Low P2X7R Expression: The cell line you are using may not express the P2X7 receptor at a high enough level for A-438079 to elicit a measurable effect.
-
Insufficient Agonist: The effect of A-438079 is often observed in the presence of a P2X7R agonist like ATP or BzATP. Without sufficient agonist to activate the receptor, the antagonist will have no activity to block.
-
Suboptimal Concentration: The concentration of A-438079 may be too low to effectively antagonize the P2X7 receptor in your specific cell line and experimental conditions.
-
Compound Stability: Ensure that your A-438079 stock solution is properly prepared and stored to maintain its activity.[2]
Q4: What is the recommended solvent and storage condition for A-438079?
A-438079 hydrochloride is soluble in DMSO up to 100 mM and in water to 5 mM.[8] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store the stock solution at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in viability assay | The vehicle (e.g., DMSO) at the concentration used is cytotoxic. | Run a vehicle control with different concentrations of the solvent to determine the maximum non-toxic concentration.[9] |
| A-438079 itself is causing non-specific cytotoxicity at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic working concentration of A-438079 for your cell line. | |
| Inconsistent or variable results | Uneven cell seeding in the multi-well plate. | Ensure a homogenous cell suspension before and during seeding. Consider not using the outer wells of the plate to avoid "edge effects".[10] |
| Fluctuation in incubation conditions (temperature, CO2). | Ensure your incubator is properly calibrated and provides a stable environment. | |
| A-438079 precipitation in the culture medium. | Visually inspect the media for any precipitate after adding A-438079. Ensure the final solvent concentration is appropriate and that the compound is fully dissolved before adding to the cells. | |
| Unexpected increase in cell viability | A-438079 is preventing ATP-induced cell death. | This may be the expected biological effect. Consider your experimental question. To study the anti-proliferative effects, ensure your baseline conditions do not induce high levels of ATP-mediated cell death. |
| No effect of A-438079 treatment | Insufficient P2X7R activation. | Co-treat with a P2X7R agonist like ATP or BzATP to stimulate the receptor, allowing for the antagonistic effect of A-438079 to be observed.[11] |
| Low P2X7R expression in the cell line. | Confirm P2X7R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Incorrect A-438079 concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Consult the literature for effective concentrations in similar cell types. |
Data Presentation
Table 1: IC50 Values of A-438079 in Various Cell Lines
| Cell Line | Assay Type | Condition | IC50 | Reference |
| 1321N1 astrocytoma (rat P2X7R) | Calcium Influx | BzATP-evoked | 321 nM | [2] |
| HEK293 (human P2X7R) | Calcium Influx | BzATP-induced | 123.03 nM | [2] |
| BV-2 microglia | MTT Assay | nATP-induced cell death | ~10 µM (antagonist concentration) | [11] |
| Primary murine hepatocytes | LDH Release | APAP-induced cell death | >10 µM, 100 µM showed protection | [12] |
Note: IC50 values can vary significantly based on the cell line, assay method, and specific experimental conditions, such as the presence and concentration of an agonist.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability with A-438079 Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
A-438079 hydrochloride
-
P2X7R agonist (ATP or BzATP, optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
A-438079 Pre-treatment: Prepare serial dilutions of A-438079 in complete culture medium. Remove the old medium from the cells and add the A-438079-containing medium. Incubate for a pre-determined time (e.g., 1-2 hours).
-
Agonist Treatment (Optional): If investigating the antagonistic effect, add the P2X7R agonist (e.g., ATP or BzATP) to the wells at a final concentration known to induce a response in your cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP-Based Luminescence Assay for Cell Viability
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
A-438079 hydrochloride
-
P2X7R agonist (ATP or BzATP, optional)
-
Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using an opaque-walled plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation and Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the plate on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.[14]
Visualizations
Caption: A-438079 blocks ATP-mediated activation of the P2X7 receptor.
Caption: A typical workflow for assessing cell viability with A-438079.
Caption: A decision tree for troubleshooting common unexpected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. P2RX7: A receptor with a split personality in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor: Death or life? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 438079, competitive P2X7 receptor antagonist (CAS 899431-18-6) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: A-438079 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the P2X7 receptor antagonist, A-438079.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for A-438079?
A-438079 is a potent and selective competitive antagonist of the P2X7 receptor.[1][2][3] It functions by blocking the binding of extracellular ATP to the P2X7 receptor, thereby inhibiting downstream signaling pathways.[1][4] This includes the influx of cations like calcium and sodium, the release of pro-inflammatory cytokines such as IL-1β, and the formation of a large, non-selective pore in the cell membrane upon prolonged activation.[4][5]
Q2: What is the recommended solvent and storage for A-438079?
A-438079 is soluble in DMSO at concentrations up to 100 mM.[2] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in your aqueous assay buffer.[4][6] Always ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to prevent degradation.[4][7] Repeated freeze-thaw cycles should be avoided.[4]
Q3: What are the known off-target effects of A-438079?
While A-438079 is reported to be highly selective for the P2X7 receptor with no significant activity at other P2X receptors at concentrations up to 10 µM, it is crucial to consider potential off-target effects, as can be the case with many small molecule inhibitors.[2] Some studies suggest that at higher concentrations, P2X7 antagonists may interact with other cellular targets.[4][8] To mitigate this, it is recommended to:
-
Perform dose-response experiments to identify the optimal inhibitory concentration for your specific cell type and assay.[4]
-
Include appropriate controls, such as using a structurally unrelated P2X7 antagonist to confirm that the observed effects are due to P2X7 inhibition.[8]
Q4: Why am I seeing variability in my results between different cell lines?
Variability in the effects of A-438079 across different cell lines can be attributed to several factors:
-
P2X7 Receptor Expression Levels: The expression of the P2X7 receptor can vary significantly between different cell types and even between different passages of the same cell line.[9][10] It is recommended to confirm P2X7 receptor expression in your cells using techniques like Western blot, qPCR, or flow cytometry.[4]
-
Receptor Polymorphisms: The human P2X7 receptor gene is highly polymorphic, and these variations can alter receptor function, including its sensitivity to antagonists and its ability to form pores.[11]
-
Species Differences: P2X7 receptor antagonists can exhibit species-specific differences in potency.[11]
Troubleshooting Guides
Issue 1: No or Reduced Inhibition of P2X7 Receptor Activity
| Potential Cause | Troubleshooting Steps |
| A-438079 Degradation | Prepare fresh stock solutions of A-438079 in high-quality, anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles and protect the stock solution from light. Store at -20°C or -80°C.[4] |
| Inadequate A-438079 Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay conditions.[4] |
| Low P2X7 Receptor Expression | Confirm P2X7 receptor expression in your cell line or primary cells using Western blot, qPCR, or flow cytometry. Consider using a cell line known to have high P2X7 expression as a positive control.[4][9] |
| High ATP Concentration in Assay | The P2X7 receptor requires high concentrations of ATP for activation (in the millimolar range for full activation).[12][13] Ensure your agonist (ATP or BzATP) concentration is appropriate to induce a robust response that can be effectively inhibited. However, excessively high concentrations may overcome competitive antagonism. |
| Cell Health and Viability | Ensure cells are healthy and not overly confluent before starting the experiment. High concentrations of A-438079 or the vehicle (DMSO) may be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your cells. |
Issue 2: High Inter-Assay Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Use a consistent cell plating density and technique. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with media only.[14] |
| Variable Agonist Preparation | Prepare fresh agonist (ATP or BzATP) solutions for each experiment. ATP solutions can be unstable, especially at neutral pH. |
| Inconsistent Incubation Times | Strictly adhere to the same pre-incubation time with A-438079 and stimulation time with the agonist in all experiments. |
| Variability in Primary Cells | Primary cells can exhibit significant donor-to-donor variability. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. |
| Instrument Calibration | Ensure that plate readers or flow cytometers are properly calibrated before each use. |
Experimental Protocols & Data
Calcium Influx Assay
This protocol is a general guideline for measuring A-438079's effect on ATP-induced calcium influx.
Methodology:
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C in the dark.[4]
-
Compound Treatment: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Add varying concentrations of A-438079 or vehicle control and pre-incubate for 15-30 minutes.[4][15]
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Inject a solution of the P2X7 agonist (e.g., ATP or BzATP) to achieve the desired final concentration and immediately begin recording the fluorescence signal over time.[4]
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response to determine the IC50 value of A-438079.[4]
Quantitative Data for A-438079 in Calcium Influx Assays:
| Cell Line | Agonist (Concentration) | A-438079 IC50 | Reference |
| Human 1321N1 astrocytoma cells (recombinant human P2X7) | BzATP | 300 nM | [1] |
| Human 1321N1 astrocytoma cells (recombinant rat P2X7) | BzATP (10 µM) | 321 nM | [3] |
IL-1β Release Assay
This protocol outlines a general method for assessing the inhibitory effect of A-438079 on P2X7-mediated IL-1β release.
Methodology:
-
Cell Priming (if necessary): For many cell types, such as monocytes and macrophages, priming with an agent like lipopolysaccharide (LPS) is required to induce the expression of pro-IL-1β.[16]
-
Compound Treatment: After priming, wash the cells and add fresh media containing various concentrations of A-438079 or a vehicle control. Pre-incubate for 30-60 minutes.[16]
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist like ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 minutes.[16]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[14][17]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each A-438079 concentration compared to the vehicle control.
Quantitative Data for A-438079 in IL-1β Release Assays:
| Cell Type | Priming Agent | Agonist | A-438079 Treatment | Result | Reference |
| Human THP-1 cells | IFNγ and LPS | BzATP | Varies | pIC50 of 6.7 | [1] |
| Rat Dorsal Horn Slices | LPS (in vivo) | ATP (1 mM) | 10 µM | Complete inhibition | [18] |
| Human Monocytes | CL075 (0.3 µg/mL) | BzATP | 15d (A438079) | Significant attenuation | [19] |
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of A-438079.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 438079 hydrochloride | P2X Receptor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. P2X7 receptor expression levels determine lethal effects of a purine based danger signal in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Activation of the Rat P2X7 Receptor by Functionally Different ATP Activation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P2X7 Antagonists: A-438079 vs. AZD9056
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical target in drug discovery due to its pivotal role in inflammation, immune responses, and neuropathic pain. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, the development of potent and selective P2X7 antagonists is of significant interest for the treatment of various inflammatory and neurological disorders.
This guide provides a comprehensive comparison of two prominent P2X7 antagonists: A-438079 and AZD9056. We will delve into their performance based on available experimental data, present detailed methodologies for key assays, and visualize the intricate signaling pathways involved. This objective comparison aims to equip researchers and drug development professionals with the necessary information to make informed decisions for their research.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of A-438079 and AZD9056 from various studies. It is important to note that these values were not all generated in head-to-head comparisons under identical experimental conditions, and thus should be interpreted with this in mind.
Table 1: Inhibition of P2X7-Mediated Calcium Influx
| Antagonist | Cell Line | Agonist | IC50 | Reference |
| A-438079 | 1321N1 astrocytoma cells (human P2X7) | BzATP | 300 nM | [1] |
| 1321N1 astrocytoma cells (rat P2X7) | BzATP | 100 nM[1] / 321 nM[2] | [1][2] | |
| AZD9056 | HEK-hP2X7 cells | 11.2 nM | [3] |
Table 2: Inhibition of P2X7-Mediated IL-1β Release
| Antagonist | Cell Type | Agonist | pIC50 | Reference |
| A-438079 | Human THP-1 cells | BzATP | 6.7 | [4] |
| Human peripheral blood monocytes | BzATP | - | [5] | |
| AZD9056 | LPS-primed human monocytes | BzATP | - | [6] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The influx of Ca²⁺ and Na⁺ and efflux of K⁺ ions trigger downstream pathways, including the activation of the NLRP3 inflammasome and mitogen-activated protein kinases (MAPKs).
Caption: P2X7 receptor signaling cascade and points of antagonism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Calcium Influx Assay
This assay measures the ability of a P2X7 antagonist to inhibit the influx of calcium into cells upon receptor activation.
Caption: Experimental workflow for the calcium influx assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Cells are seeded into 96-well black, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution. A solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to each well. The plate is incubated to allow the dye to enter the cells.
-
Compound Incubation: After dye loading, the cells are washed to remove excess dye. Varying concentrations of the P2X7 antagonist (A-438079 or AZD9056) are added to the wells, and the plate is incubated for a predetermined time.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a P2X7 agonist, such as BzATP. Immediately after agonist addition, fluorescence is measured kinetically to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated for each antagonist concentration. The percentage of inhibition is determined relative to the control (no antagonist). IC50 values are then calculated by fitting the data to a dose-response curve.
IL-1β Release Assay
This assay quantifies the inhibitory effect of P2X7 antagonists on the release of the pro-inflammatory cytokine IL-1β from immune cells.
Caption: Experimental workflow for the IL-1β release assay.
Detailed Methodology:
-
Cell Culture and Priming: Human monocytic cells, such as the THP-1 cell line or primary peripheral blood monocytes, are cultured in RPMI-1640 medium. To induce the expression of pro-IL-1β, the cells are "primed" by treating them with lipopolysaccharide (LPS) for several hours.
-
Compound Incubation: After priming, the cells are washed and then pre-incubated with various concentrations of the P2X7 antagonist (A-438079 or AZD9056) for a specified period.
-
Agonist Stimulation: The P2X7 receptor is then activated by adding an agonist, such as BzATP, to the cell culture. The cells are incubated for a period to allow for the processing and release of mature IL-1β.
-
Supernatant Collection and Analysis: The cell culture plates are centrifuged to pellet the cells, and the supernatant, containing the secreted IL-1β, is carefully collected.
-
Quantification: The concentration of IL-1β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration compared to the vehicle control. The pIC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Conclusion
Both A-438079 and AZD9056 are potent antagonists of the P2X7 receptor, demonstrating efficacy in inhibiting key downstream signaling events such as calcium influx and IL-1β release. The quantitative data, though not from direct head-to-head comparisons in all cases, suggests that both compounds exhibit activity in the nanomolar to low micromolar range. AZD9056 has been evaluated in clinical trials for inflammatory conditions, though with limited success. A-438079 remains a widely used tool compound in preclinical research to probe the function of the P2X7 receptor in various disease models.
The choice between these antagonists for research purposes will depend on the specific experimental context, including the cell type, species, and the desired pharmacokinetic properties. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of P2X7 receptor antagonism.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Efficacy of P2X7 Receptor Antagonists: A-438079 vs. Brilliant Blue G
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used P2X7 receptor antagonists, A-438079 and Brilliant Blue G (BBG). The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain, making it a critical target for drug development. This document summarizes key experimental data, details common methodologies for antagonist evaluation, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tool for their studies.
Quantitative Efficacy Comparison
The following table summarizes the reported inhibitory concentrations (IC50) of A-438079 and Brilliant Blue G against the P2X7 receptor across different species and assay types. These values highlight the potency of each antagonist in blocking P2X7 receptor function.
| Antagonist | Target Species | Assay Type | IC50 / pIC50 | Mechanism of Action |
| A-438079 | Human | Calcium Influx | 300 nM[1] | Competitive[1] |
| Human | IL-1β Release (THP-1 cells) | pIC50: 6.7[1][2] | Competitive[1] | |
| Rat | Calcium Influx | 100 nM[1], 321 nM[3][4] | Competitive[1] | |
| General | P2X7 Antagonism | pIC50: 6.9[3][4] | Competitive[1] | |
| Brilliant Blue G | Human | P2X7 Antagonism | 200 nM[5][6] | Non-competitive[5] |
| Rat | P2X7 Antagonism | 10 nM[5][6] | Non-competitive[5] | |
| Rat | Calcium Influx (Parotid Acinar Cells) | ~0.4 µM[7] | Non-competitive |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of P2X7 antagonists are provided below.
Calcium Influx Assay
This assay measures the influx of calcium ions into the cell upon P2X7 receptor activation and the ability of an antagonist to block this influx.
Methodology:
-
Cell Preparation: Culture a cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate.[2]
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the test antagonist (A-438079 or Brilliant Blue G) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[2]
-
Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7 receptor agonist (e.g., ATP or BzATP at its EC70-EC80 concentration for each species) and immediately begin kinetic reading of fluorescence intensity for several minutes.[3]
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Dye Uptake Assay (Pore Formation)
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally cell-impermeable.
Methodology:
-
Cell Preparation: Culture cells expressing the P2X7 receptor in a suitable format (e.g., 96-well plate).[2]
-
Antagonist Treatment: Pre-treat cells with the desired concentrations of the P2X7 antagonist.[2]
-
Dye Addition: Add a fluorescent dye, such as YO-PRO-1 or ethidium bromide, to the cell culture medium.[2]
-
Agonist Stimulation: Induce sustained activation of the P2X7 receptor by adding a high concentration of ATP or BzATP.[2]
-
Fluorescence Measurement: Measure the uptake of the dye into the cells, which indicates pore formation, by detecting the increase in intracellular fluorescence using a fluorescence plate reader or flow cytometry.[2]
-
Data Analysis: Determine the IC50 for the inhibition of dye uptake by plotting the percentage inhibition against the antagonist concentration.[2]
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.[2]
Methodology:
-
Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary immune cells. For THP-1 cells, they are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[2]
-
Priming: Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours to induce the transcription and translation of pro-IL-1β.[2][8]
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of the P2X7 antagonist for a specified period (e.g., 30 minutes).[2]
-
Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of an agonist, such as ATP or BzATP.[2][8]
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.[2]
-
Quantification: Quantify the concentration of mature IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][8]
-
Data Analysis: Calculate the inhibitory concentration 50 (IC50) value, which is the concentration of the antagonist required to inhibit 50% of the IL-1β release.[2]
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: Simplified P2X7 receptor signaling cascade.
Caption: General experimental workflow for P2X7 antagonist screening.
Summary and Conclusion
Both A-438079 and Brilliant Blue G are potent antagonists of the P2X7 receptor, but they exhibit key differences in their mechanism of action and species selectivity.
-
A-438079 acts as a competitive antagonist and shows high potency for both human and rat P2X7 receptors.[1] Its selectivity for the P2X7 receptor over other P2X subtypes is well-documented, making it a valuable tool for specific P2X7 inhibition.[1]
-
Brilliant Blue G is a non-competitive antagonist with notably higher potency for the rat P2X7 receptor compared to the human receptor.[5] While it is highly selective for P2X7 over most other P2X receptors, researchers should be aware of potential off-target effects, especially at higher concentrations.[5]
The choice between A-438079 and Brilliant Blue G will ultimately depend on the specific research question, the experimental model (species and cell type), and the desired mechanism of inhibition. For studies requiring a competitive antagonist with comparable potency across human and rat systems, A-438079 is an excellent choice. For investigations focusing on the rat P2X7 receptor where a non-competitive mechanism is of interest, Brilliant Blue G offers exceptional potency. Researchers are encouraged to consider the data presented in this guide and the detailed experimental protocols to make an informed decision for their future studies.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Coomassie Brilliant Blue G is a more potent antagonist of P2 purinergic responses than Reactive Blue 2 (Cibacron Blue 3GA) in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Selectivity of A-438079 for P2X7: A Comparative Guide
For researchers engaged in the study of purinergic signaling and its role in inflammation, neuroscience, and drug development, the P2X7 receptor stands out as a critical therapeutic target. A-438079 is a widely utilized small molecule antagonist for this receptor. This guide provides an objective comparison of A-438079's selectivity for the P2X7 receptor against other common antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of research findings.
Data Presentation: Comparative Antagonist Potency
The selectivity of a P2X7 antagonist is paramount for attributing its biological effects to the inhibition of this specific receptor. The following tables summarize the half-maximal inhibitory concentration (IC50) values for A-438079 and other notable P2X7 antagonists across different species and experimental assays. Lower IC50 values indicate higher potency.
Table 1: IC50 Values from Calcium Influx Assays
This assay measures the inhibition of the initial rapid influx of calcium ions upon P2X7 receptor activation.
| Compound | Human P2X7 (nM) | Rat P2X7 (nM) | Mouse P2X7 (nM) |
| A-438079 | 300[1] | 100[1] | ~100 |
| A-740003 | 40[2] | 18[2][3] | - |
| Brilliant Blue G | 200[4] | 10[4] | - |
| JNJ-54175446 | ~35 (pIC50 8.46)[5] | ~15 (pIC50 8.81)[5] | ~158 (pIC50 7.8)[5] |
Table 2: IC50 Values from Pore Formation (Dye Uptake) Assays
Prolonged P2X7 activation leads to the formation of a large, non-selective pore. This is commonly assessed by the uptake of fluorescent dyes like YO-PRO-1 or ethidium bromide.
| Compound | Human P2X7 (nM) | Rat P2X7 (nM) | Mouse P2X7 (nM) |
| A-438079 | - | >1000 | >1000 |
| A-740009 | 92 (THP-1 cells)[2] | - | - |
| AZ11645373 | 5-20 (KB values)[6][7] | >10000[6][7] | 4940[8] |
Table 3: IC50 Values from IL-1β Release Assays
In immune cells, P2X7 activation is a key step in the processing and release of the pro-inflammatory cytokine IL-1β.
| Compound | Cell Type | IC50 (nM) |
| A-438079 | Differentiated human THP-1 cells | ~200 (pIC50 6.7) |
| A-740003 | Differentiated human THP-1 cells | 156[2] |
| AZ11645373 | LPS-activated THP-1 cells | 90[6][7] |
| JNJ-54175446 | Human peripheral blood | 82 ng/mL[9] |
It is important to note that A-438079 demonstrates high selectivity for the P2X7 receptor, with no significant activity observed at other P2X receptors (P2X2, P2X3, and P2X4) at concentrations up to 10 µM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison of results.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration following P2X7 receptor activation.
Methodology:
-
Cell Preparation: Culture a cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions. This typically involves incubation for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with calcium) to remove any extracellular dye.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the P2X7 antagonist (e.g., A-438079) for 15-30 minutes at room temperature.
-
Agonist Stimulation: Activate the P2X7 receptor by adding an agonist, such as ATP or the more potent analog 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition of the agonist-induced calcium influx against the antagonist concentration.
Pore Formation (YO-PRO-1 Uptake) Assay
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally impermeable to the cell membrane.
Methodology:
-
Cell Seeding: Seed cells expressing the P2X7 receptor in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for 15-30 minutes.
-
Dye and Agonist Addition: Add a solution containing the fluorescent dye YO-PRO-1 and a P2X7 agonist (e.g., a high concentration of ATP or BzATP).
-
Fluorescence Measurement: Measure the increase in intracellular fluorescence at a specific time point (e.g., 10-15 minutes) after agonist and dye addition using a fluorescence plate reader. The dye's fluorescence increases significantly upon binding to nucleic acids within the cell.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage of inhibition of dye uptake against the antagonist concentration.
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Methodology:
-
Cell Preparation and Priming: Use a monocytic cell line (e.g., THP-1) or primary immune cells. For THP-1 cells, differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the P2X7 antagonist for 30-60 minutes.
-
Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of an agonist like ATP or BzATP.
-
Supernatant Collection: After a defined incubation period (e.g., 30-60 minutes), collect the cell culture supernatant.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the IL-1β release.
Mandatory Visualization
P2X7 Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated by the activation of the P2X7 receptor, leading to downstream cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. | BioWorld [bioworld.com]
A Comparative Analysis of A-438079 Cross-reactivity with P2X Receptors
A-438079 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3] Its selectivity is a critical attribute for researchers investigating the specific roles of the P2X7 receptor in various physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[1][4] This guide provides a comparative overview of the cross-reactivity of A-438079 with other P2X receptor subtypes, supported by experimental data and detailed protocols.
Selectivity Profile of A-438079
A-438079 exhibits a high degree of selectivity for the P2X7 receptor over other P2X receptor subtypes. Experimental data consistently demonstrate that A-438079 potently inhibits P2X7 receptor activation at nanomolar concentrations while displaying minimal to no activity at other P2X receptors, even at micromolar concentrations.[1][5][6]
Quantitative Comparison of A-438079 Activity at P2X Receptors
The following table summarizes the inhibitory potency of A-438079 against various human and rat P2X receptor subtypes. The data is primarily derived from studies utilizing fluorescence-based calcium influx assays in recombinant cell lines.
| Receptor Subtype | Species | IC50 (Inhibitory Concentration 50%) | pIC50 | Reference |
| P2X7 | Human | 300 nM | 6.9 | [1][5][6] |
| P2X7 | Rat | 100 nM - 321 nM | - | [1][2][3] |
| P2X1 | Not specified | > 10 µM | - | [6] |
| P2X2 | Not specified | > 10 µM | - | [1] |
| P2X3 | Not specified | > 10 µM | - | [1] |
| P2X4 | Not specified | > 10 µM | - | [1] |
As the data indicates, A-438079 is significantly more potent at the P2X7 receptor, with IC50 values in the nanomolar range. In contrast, for other P2X receptors like P2X2, P2X3, and P2X4, the IC50 is greater than 10 µM, highlighting a selectivity of at least two to three orders of magnitude.[1][5][6]
Experimental Methodologies
The selectivity of A-438079 is typically determined using in vitro assays that measure the inhibition of agonist-induced receptor activation. A common method is the measurement of intracellular calcium influx using a Fluorometric Imaging Plate Reader (FLIPR) assay.
Protocol: Calcium Influx Assay for P2X Receptor Cross-reactivity
This protocol describes a general procedure for assessing the inhibitory activity of A-438079 on various P2X receptors expressed in a stable cell line.
1. Cell Culture and Preparation:
- Human astrocytoma cells (e.g., 1321N1) or Human Embryonic Kidney cells (HEK293) are stably transfected to express the desired recombinant P2X receptor subtype (e.g., P2X1, P2X2/3, P2X4, P2X7).
- Cells are seeded onto poly-D-lysine-coated 96-well black-walled microplates the day before the experiment and grown to confluence.
2. Compound Preparation and Incubation:
- A-438079 is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
- Serial dilutions of A-438079 are prepared in an appropriate assay buffer.
- The growth medium is removed from the cells, and they are washed with assay buffer.
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C.
- After the dye-loading incubation, cells are washed again to remove any excess dye.
- Varying concentrations of A-438079 are added to the wells and pre-incubated with the cells for a defined period (e.g., 15-30 minutes).
3. Agonist Stimulation and Data Acquisition:
- The 96-well plate is placed into a FLIPR instrument.
- A potent P2X receptor agonist, such as ATP or 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the wells to stimulate the receptors.[3] The choice and concentration of the agonist may vary depending on the P2X receptor subtype being tested.
- Changes in intracellular calcium concentrations are recorded in real-time by the FLIPR instrument as changes in fluorescence intensity, typically for 2-3 minutes after agonist addition.[3]
4. Data Analysis:
- The increase in fluorescence upon agonist addition is quantified.
- The inhibitory effect of A-438079 is calculated as a percentage of the response seen with the agonist alone.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the A-438079 concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Pathways and Workflows
P2X7 Receptor Signaling and Inhibition by A-438079
The activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in calcium and sodium influx and potassium efflux.[7] Prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da.[8] This triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[4] A-438079 acts as a competitive antagonist, blocking ATP from binding to the receptor and thereby inhibiting these downstream effects.[1]
Caption: P2X7 receptor signaling pathway and its inhibition by A-438079.
Experimental Workflow for P2X Cross-reactivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like A-438079 against a panel of P2X receptors.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Antagonists: A-438079 vs. A-740003 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used P2X7 receptor antagonists, A-438079 and A-740003, in the context of preclinical pain research. Both compounds, developed by Abbott Laboratories, have been instrumental in elucidating the role of the P2X7 receptor in inflammatory and neuropathic pain states.[1][2] This document summarizes their pharmacological profiles, presents supporting experimental data in structured tables, details key experimental methodologies, and visualizes relevant pathways and workflows to aid in the selection of the appropriate tool for your research needs.
Executive Summary
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of neuroinflammation and has emerged as a promising therapeutic target for chronic pain.[3] Both A-438079 and A-740003 are potent and selective antagonists of this receptor. However, comparative data indicates that A-740003 generally exhibits greater potency than A-438079 across both human and rat P2X7 receptors.[4] A-740003 has been extensively characterized in multiple in vivo models of neuropathic and inflammatory pain, demonstrating dose-dependent analgesic effects.[5] While A-438079 is also effective in vivo, A-740003 is often reported as the more potent compound in head-to-head comparisons for reducing mechanical allodynia.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the pharmacological and in vivo efficacy data for A-438079 and A-740003.
Table 1: Comparative In Vitro Pharmacology
| Parameter | A-438079 | A-740003 | Reference(s) |
|---|---|---|---|
| Target | P2X7 Receptor | P2X7 Receptor | [1][6] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [1][4][6] |
| IC₅₀ (human P2X7) | 300 nM | 40 nM | [1][4][6] |
| IC₅₀ (rat P2X7) | 100 nM | 18 nM | [1][4] |
| IC₅₀ (IL-1β release) | Not Reported | 156 nM (human THP-1 cells) | [1][5][7] |
| IC₅₀ (Pore formation) | Not Reported | 92 nM (human THP-1 cells) | [1][5][7] |
| Selectivity | High selectivity vs. other P2 receptors (>10 µM) | High selectivity vs. other P2 receptors (>10 µM) |[1][6][8] |
Table 2: Comparative In Vivo Efficacy in Rat Pain Models
| Pain Model | Endpoint | A-438079 (ED₅₀) | A-740003 (ED₅₀) | Reference(s) |
|---|---|---|---|---|
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | 76 µmol/kg (i.p.) | 19 mg/kg (i.p.) | [4][5][6] |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Effective (300 µmol/kg, i.p.) | Effective | [4][5][9] |
| Vincristine-Induced Neuropathy | Mechanical Allodynia | Effective | Effective | [3][4][5] |
| Carrageenan-Induced Hyperalgesia | Thermal Hyperalgesia | Not Reported | 38-54 mg/kg (i.p.) | [4][5] |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Not Reported | 38-54 mg/kg (i.p.) |[4][5] |
Signaling Pathway and Mechanism of Action
Activation of the P2X7 receptor on immune cells, such as microglia in the central nervous system, by high concentrations of extracellular ATP is a critical step in neuroinflammation.[10] This activation leads to cation influx, NLRP3 inflammasome assembly, and the subsequent release of pro-inflammatory cytokines like IL-1β, which contribute to the sensitization of pain pathways.[3][11] Both A-438079 and A-740003 act as competitive antagonists at the P2X7 receptor, blocking these downstream signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to characterize P2X7 antagonists.
In Vitro Calcium Influx Assay
This assay measures the ability of a compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the P2X7 receptor.
-
Cell Culture: Human 1321N1 astrocytoma cells or HEK293 cells stably transfected with human or rat P2X7 receptors are cultured in appropriate media and seeded into 96-well black, clear-bottom plates.[6][12]
-
Dye Loading: Cells are washed with a buffer (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark.[12][13]
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the antagonist (A-438079 or A-740003) or vehicle control.[13]
-
Agonist Stimulation & Data Acquisition: A P2X7 agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), is added to the wells.[14] Changes in intracellular calcium are monitored immediately by measuring fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[6]
-
Data Analysis: The antagonist's effect is calculated as a percentage inhibition of the agonist response. IC₅₀ values are determined by plotting the inhibition against the antagonist concentration and fitting the data to a four-parameter logistic equation.
In Vivo Mechanical Allodynia Assessment (von Frey Test)
This behavioral test assesses tactile sensitivity in rodent models of neuropathic or inflammatory pain.[15]
-
Animal Acclimation: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes before testing.[15][16]
-
Drug Administration: A-438079, A-740003, or vehicle is administered systemically (e.g., via intraperitoneal injection) at defined doses and pre-treatment times.[5]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied perpendicularly to the plantar surface of the hind paw until the filament buckles.[17][18] A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.[18]
-
Threshold Determination: The 50% paw withdrawal threshold (in grams) is often determined using the up-down method described by Chaplan et al.[15] This method involves a sequence of stimuli based on the animal's response to the previous filament.
-
Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to the vehicle-treated group. The results are often expressed as the percentage reversal of allodynia. The ED₅₀ (the dose required to achieve 50% of the maximum effect) can be calculated from the dose-response curve.
Conclusion
Both A-438079 and A-740003 are invaluable tools for investigating the role of the P2X7 receptor in pain. The choice between them may depend on the specific experimental goals.
-
A-740003 is the compound of choice for researchers seeking maximum in vivo potency based on published data. Its extensive characterization in various pain models provides a robust foundation for interpreting results.[5][19]
-
A-438079 remains a potent and selective P2X7 antagonist suitable for both in vitro and in vivo studies. It serves as a reliable tool for validating P2X7-mediated effects.[1][6]
Ultimately, the selection should be guided by the specific requirements of the study, including the species being used, the desired potency, and the specific pain modality under investigation.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of A-438079
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of A-438079, a selective P2X7 receptor antagonist, with other relevant alternatives. The information presented is supported by experimental data from various preclinical studies, offering insights into the therapeutic potential of targeting the P2X7 receptor for inflammatory diseases.
Executive Summary
A-438079 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes.[1] In vivo studies have demonstrated its efficacy in mitigating inflammation in various animal models, primarily through the modulation of cytokine release and oxidative stress. This guide compares the performance of A-438079 with two other P2X7 receptor modulators: A-740003, another selective antagonist, and oxidized ATP (oATP), a non-selective antagonist. While A-438079 and A-740003 demonstrate targeted effects on the P2X7 receptor, oATP exhibits a broader mechanism of action.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for A-438079 and its alternatives, allowing for a direct comparison of their pharmacological effects in vivo.
Table 1: In Vivo Anti-inflammatory Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| A-438079 | Rat (Sepsis Model) | 15 mg/kg (i.p.) | - Tended to decrease LPS-induced increases in serum IL-1β, IL-8, and TNF-α. - Significantly decreased lung levels of malondialdehyde (MDA), glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) (p < 0.001), and myeloperoxidase (MPO) (p < 0.01).[2][3] | [2][3] |
| A-740003 | Not available in LPS models from the provided search results. | - | - | |
| Oxidized ATP (oATP) | Not available in LPS models from the provided search results. | - | - |
Table 2: In Vivo Efficacy in Other Inflammatory Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| A-438079 | Rat (Neuropathic Pain) | Not specified | - Blocked allodynia in chronic constriction injury, ligation of spinal nerves, and vincristine-induced neuropathy models. - Affected interleukin-1β release.[1] | [1] |
| A-740003 | Rat (Neuropathic & Inflammatory Pain) | ED50 = 38-54 mg/kg (i.p.) | - Reduced thermal hyperalgesia in carrageenan and complete Freund's adjuvant-induced inflammation.[4] | [4] |
| Oxidized ATP (oATP) | Not available in comparable models from the provided search results. | - | - |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.
Lipopolysaccharide (LPS)-Induced Sepsis in Rats
This model is widely used to study systemic inflammation and the efficacy of anti-inflammatory agents.
-
Animals: Male Wistar rats are commonly used.
-
Induction of Sepsis: A single intraperitoneal (i.p.) injection of LPS from Escherichia coli (e.g., 10 mg/kg) is administered to induce a systemic inflammatory response.[2]
-
Test Compound Administration: A-438079 (e.g., 15 mg/kg) is typically administered via i.p. injection shortly after the LPS challenge.[2]
-
Sample Collection: Blood and tissue samples (e.g., lung, liver) are collected at a predetermined time point (e.g., 6 hours) after LPS administration.[2]
-
Outcome Measures:
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α are quantified using ELISA.[2]
-
Oxidative Stress Markers: Tissue homogenates are analyzed for markers of oxidative stress, including malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[2][3]
-
Myeloperoxidase (MPO) Activity: MPO activity in tissues is measured as an index of neutrophil infiltration.[2][3]
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.[5]
-
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute, localized inflammation.
-
Animals: Rats or mice are used.
-
Induction of Edema: A subplantar injection of a small volume (e.g., 50 µl) of carrageenan (e.g., 1% in saline) is made into the hind paw.[6][7]
-
Test Compound Administration: The test compound is typically administered systemically (e.g., i.p. or orally) a set time before the carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The increase in paw volume is calculated as an indicator of edema.[8][9]
-
Outcome Measures:
-
Paw Volume: The primary outcome is the change in paw volume over time.
-
Inflammatory Mediators: Paw tissue can be collected to measure the levels of inflammatory mediators like prostaglandins and cytokines.[10]
-
Histopathology: Histological analysis of the paw tissue can reveal the extent of inflammatory cell infiltration.[11]
-
Mandatory Visualization
P2X7 Receptor Signaling Pathway in Inflammation
Experimental Workflow for In Vivo Validation of Anti-inflammatory Effects
References
- 1. mdpi.com [mdpi.com]
- 2. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of P2X7 receptor-mediated purinergic signaling with A438079 protects against LPS-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wvj.science-line.com [wvj.science-line.com]
A-438079: A Comparative Guide to its Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[1] The reproducibility of its effects is crucial for its application in research and potential therapeutic development. This guide provides a comparative overview of the in vitro effects of A-438079 across various cell lines, supported by experimental data and detailed protocols.
Quantitative Comparison of A-438079 Activity
The inhibitory potency of A-438079, a key measure of its activity, varies across different cell lines and species orthologs of the P2X7 receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of A-438079 in several commonly used cell lines. These values typically represent the concentration of the antagonist required to inhibit 50% of the cellular response induced by a P2X7R agonist, such as ATP or BzATP.
| Cell Line | Receptor Origin | Assay Type | Agonist | IC50 / pIC50 | Reference |
| 1321N1 | Human (recombinant rat P2X7R) | Calcium Influx | BzATP (10 µM) | 321 nM | [2][3] |
| 1321N1 | Human (recombinant human P2X7R) | Calcium Influx | BzATP | 100 nM | [1] |
| HEK293 | Human (recombinant human P2X7R) | Calcium Influx | BzATP | 123.03 nM | [3] |
| HEK293 | Human (recombinant human P2X7R) | Ethidium Bromide Uptake | BzATP | 300 nM | [4] |
| THP-1 | Human (endogenous P2X7R) | IL-1β Release | BzATP | pIC50: 6.7 | [1] |
| THP-1 | Human (endogenous P2X7R) | Ethidium Bromide Uptake | BzATP | pIC50: 6.9 | [4] |
| HCT-116 | Human (colorectal carcinoma) | Not specified | Not specified | 10 µM (used concentration) | [5] |
| SW620 | Human (colorectal carcinoma) | Not specified | Not specified | 10 µM (used concentration) | [5] |
| 4T1 | Mouse (mammary carcinoma) | Not specified | Not specified | 10 µM (used concentration) | [6] |
Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The effective concentration can vary based on the specific experimental conditions, including agonist concentration and incubation time.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of A-438079.
Calcium Influx Assay
This assay measures the ability of A-438079 to block agonist-induced increases in intracellular calcium concentration, a primary consequence of P2X7R activation.
Experimental Workflow:
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A438079 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 Receptor Promotes Mouse Mammary Cancer Cell Invasiveness and Tumour Progression, and Is a Target for Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of A-438079: A Comparative Guide to siRNA-Mediated P2X7 Receptor Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor A-438079 and small interfering RNA (siRNA) as methods to confirm the on-target effects of P2X7 receptor antagonism. The data presented herein, synthesized from multiple studies, demonstrates that the functional outcomes of P2X7 receptor inhibition by A-438079 are phenocopied by siRNA-mediated knockdown of the P2X7 receptor, providing strong evidence for the compound's specificity.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling pathways.[1][2] Its activation by high concentrations of extracellular ATP leads to a cascade of downstream events, including calcium influx, potassium efflux, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] A-438079 is a potent and selective competitive antagonist of the P2X7 receptor.[3][4] To rigorously validate that the observed effects of A-438079 are indeed due to its interaction with the P2X7 receptor, a comparison with a genetic approach like siRNA is essential. siRNA specifically targets and degrades the mRNA of the P2X7 receptor, leading to a reduction in its protein expression.
Comparative Data: A-438079 vs. P2X7 siRNA
The following tables summarize the comparative effects of A-438079 and P2X7 siRNA on key downstream signaling events mediated by the P2X7 receptor. The data is a representative synthesis from multiple studies to illustrate the expected outcomes.
Table 1: Effect on ATP-Induced Calcium Influx
| Treatment Group | Description | ATP Stimulation | Change in Intracellular Ca2+ (Normalized) |
| Control | Untreated cells | + | 100% |
| A-438079 | Cells pre-treated with A-438079 | + | Significantly Decreased |
| Scrambled siRNA | Cells transfected with a non-targeting siRNA | + | No Significant Change |
| P2X7 siRNA | Cells transfected with siRNA targeting P2X7R | + | Significantly Decreased |
This table illustrates that both pharmacological inhibition and genetic knockdown of the P2X7 receptor lead to a significant reduction in ATP-mediated calcium influx, a primary downstream event of P2X7 activation.[5][6]
Table 2: Effect on ATP-Induced IL-1β Release
| Treatment Group | Description | ATP Stimulation | IL-1β Concentration in Supernatant (pg/mL) |
| Control | Untreated, LPS-primed cells | + | High |
| A-438079 | LPS-primed cells pre-treated with A-438079 | + | Significantly Decreased |
| Scrambled siRNA | LPS-primed cells transfected with a non-targeting siRNA | + | High |
| P2X7 siRNA | LPS-primed cells transfected with siRNA targeting P2X7R | + | Significantly Decreased |
This table demonstrates that the release of the pro-inflammatory cytokine IL-1β, a key consequence of P2X7 receptor activation, is effectively blocked by both A-438079 and siRNA-mediated knockdown of the receptor.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
P2X7 Receptor Knockdown using siRNA
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing P2X7R, or macrophage cell lines like J774 or THP-1) in antibiotic-free medium to a confluence of 50-60% on the day of transfection.
-
siRNA Preparation: Resuspend lyophilized P2X7-specific siRNA and a scrambled negative control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection:
-
For each well of a 6-well plate, dilute 50 pmol of siRNA into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the 500 µL of the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells with the transfection complexes for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells. A portion of the cells should be used to confirm P2X7 receptor knockdown by Western blot analysis, probing for the P2X7 receptor protein and a loading control (e.g., β-actin or GAPDH). The remaining cells can be used for functional assays.
Calcium Influx Assay
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.
-
Inhibitor Treatment: For the A-438079 group, pre-incubate the cells with the desired concentration of A-438079 for 15-30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Stimulation and Measurement: Inject a solution of ATP (agonist) into each well to achieve the final desired concentration and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence intensity after ATP addition to the baseline fluorescence.
IL-1β Release Assay (ELISA)
-
Cell Priming: To induce pro-IL-1β expression, prime the cells (e.g., macrophages) with lipopolysaccharide (LPS) for 2-4 hours.
-
Treatment:
-
For the A-438079 group, pre-treat the primed cells with A-438079 for 30-60 minutes.
-
For the siRNA groups, use the LPS-primed cells 48-72 hours post-transfection.
-
-
Stimulation: Stimulate the cells with a high concentration of ATP for 30-60 minutes to activate the P2X7 receptor and induce IL-1β release.
-
Sample Collection: Centrifuge the plates to pellet the cells and collect the supernatant.
-
ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-1β in each sample.
Visualizing the Molecular and Experimental Frameworks
The following diagrams, generated using the DOT language, illustrate the P2X7 signaling pathway and the experimental workflow for validating the on-target effects of A-438079.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
References
- 1. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P2X7-mediated Increased Intracellular Calcium Causes Functional Derangement in Schwann Cells from Rats with CMT1A Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP - PMC [pmc.ncbi.nlm.nih.gov]
A-438079 as a Positive Control for P2X7 Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and a promising therapeutic target for a range of pathologies, including chronic pain, neurodegenerative disorders, and cancer. Accurate evaluation of novel P2X7 antagonists requires reliable positive controls to ensure assay validity and enable meaningful comparisons. A-438079, a potent and selective P2X7 antagonist, is widely used for this purpose. This guide provides a comprehensive comparison of A-438079 with other common P2X7 antagonists, supported by experimental data and detailed protocols.
Comparative Efficacy of P2X7 Antagonists
The potency of P2X7 antagonists can vary significantly depending on the assay, cell type, and species. The following table summarizes the half-maximal inhibitory concentration (IC50) values for A-438079 and several alternative antagonists, providing a quantitative basis for comparison.
| Antagonist | Assay Type | Species | Cell Type/System | IC50 / pIC50 | Key Findings & Citations |
| A-438079 | Calcium Influx | Human | 1321N1 Astrocytoma (recombinant hP2X7) | IC50: 300 nM | A selective small-molecule antagonist.[1] |
| Calcium Influx | Rat | 1321N1 Astrocytoma (recombinant rP2X7) | IC50: 100 nM | Shows some selectivity for rat over human. | |
| IL-1β Release | Human | THP-1 cells | pIC50: 6.7 | Potently inhibits IL-1β release.[1] | |
| General P2X7 Antagonism | - | - | pIC50: 6.9 | A potent and selective P2X7 receptor antagonist.[2] | |
| A-740003 | Calcium Influx | Human | Recombinant | IC50: 40 nM | Potent and selective P2X7 antagonist.[3][4][5] |
| Calcium Influx | Rat | Recombinant | IC50: 18 nM | More potent at the rat receptor compared to human.[3][4][5] | |
| IL-1β Release | Human | THP-1 cells | IC50: 156 nM | Blocks agonist-evoked IL-1β release.[4] | |
| Pore Formation (Yo-Pro uptake) | Human | THP-1 cells | IC50: 92 nM | Effectively inhibits pore formation.[4] | |
| Brilliant Blue G (BBG) | Calcium Influx | Human | Recombinant hP2X7 | IC50: 200 nM | Non-competitive antagonist.[6][7][8][9][10] |
| Calcium Influx | Rat | Recombinant rP2X7 | IC50: 10 nM | Significantly more potent at the rat receptor.[6][7][8][9][10] | |
| General P2X7 Antagonism | - | - | pIC50=5.1 | Selective antagonist with species differences.[11] | |
| AZ10606120 | General P2X7 Antagonism | Human & Rat | Recombinant | IC50: ~10 nM | A selective, high-affinity antagonist.[12][13][14] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of downstream signaling events, culminating in inflammatory responses. Understanding this pathway is crucial for interpreting the effects of P2X7 antagonists.
Caption: Simplified P2X7 receptor signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of P2X7 antagonist efficacy.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the influx of calcium ions following P2X7 receptor activation.
Caption: Experimental workflow for the calcium influx assay.
Methodology:
-
Cell Preparation: Seed cells stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 cells) into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and then incubate with a calcium-sensitive fluorescent dye such as Fluo-4 AM, following the manufacturer's instructions.
-
Antagonist Incubation: After washing to remove excess dye, add varying concentrations of A-438079 or the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Data Acquisition: Measure the baseline fluorescence using a fluorescence plate reader. Add a P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]
- 7. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brilliant Blue G |Acid blue 90; Coomassie Brilliant Blue G; NSC 328382; CBBG | P2X7 receptor antagonist | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. P2X7 receptor [cocadds.pharm.uoa.gr]
Safety Operating Guide
Proper Disposal and Handling of A-438079: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of A-438079, a potent and selective P2X7 receptor antagonist, alongside key experimental protocols and safety information to foster a secure and efficient laboratory environment.
A-438079 is a valuable tool in neuroscience and inflammation research.[1] Adherence to proper safety and disposal protocols is critical to mitigate risks to personnel and the environment. This guide synthesizes best practices for the handling and disposal of this compound, in line with general laboratory safety standards.
Immediate Safety and Disposal Procedures
While a specific Safety Data Sheet (SDS) for A-438079 may not be readily available, general principles for the disposal of laboratory chemicals should be strictly followed. Improper disposal can lead to environmental contamination and potential health hazards.
Operational Plan: Waste Segregation and Collection
-
Identify as Hazardous Waste: Treat A-438079 as a hazardous chemical waste.
-
Segregation: Do not mix A-438079 waste with non-hazardous materials. It should be segregated from other incompatible wastes to prevent dangerous reactions.[2]
-
Use Appropriate Containers: Collect waste A-438079 in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical properties of the compound. For instance, many chemical wastes are stored in glass containers to prevent degradation of the container material.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "A-438079," and any known hazard classifications.[2][4] The date when the waste was first added to the container should also be included.[4]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure secondary containment, such as a spill tray, is in place.[2]
Disposal Plan: Step-by-Step Guide
-
Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific protocols and local regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should A-438079 or its solutions be disposed of down the sink or in regular trash.[2]
-
Arrange for Professional Disposal: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the A-438079 waste.
-
Empty Containers: Empty containers that held A-438079 should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][4] After triple-rinsing, the container can be disposed of according to your institution's guidelines for clean labware.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for A-438079 based on in vitro assays.
| Parameter | Value | Cell Type/System | Agonist | Reference |
| pIC50 | 6.9 | Human recombinant P2X7 cell line | - | [5] |
| IC50 (Calcium Influx) | 100 nM | Human 1321N1 astrocytoma cells (recombinant rat P2X7) | - | [6] |
| IC50 (Calcium Influx) | 300 nM | Human 1321N1 astrocytoma cells (recombinant human P2X7) | - | [6] |
| pIC50 (IL-1β Release) | 6.7 | Human THP-1 cells | BzATP | [1][6] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving A-438079.
Interleukin-1β (IL-1β) Release Assay
This assay measures the ability of A-438079 to inhibit the release of the pro-inflammatory cytokine IL-1β.
Methodology:
-
Cell Priming: Prime cells (e.g., human THP-1 monocytes) with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to induce the production of pro-IL-1β.[6]
-
Antagonist Pre-incubation: Pre-incubate the primed cells with varying concentrations of A-438079 for a specified duration (e.g., 30 minutes).[6]
-
Agonist Stimulation: Activate the P2X7 receptor by adding a potent agonist such as ATP or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[6]
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.[6]
-
Quantification: Measure the concentration of IL-1β in the supernatant using a suitable method, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of A-438079 required to inhibit 50% of the IL-1β release.
Calcium Influx Assay
This assay determines the potency of A-438079 in blocking the influx of calcium ions through the P2X7 receptor channel.
Methodology:
-
Cell Preparation: Culture cells expressing the P2X7 receptor (e.g., human 1321N1 astrocytoma cells) in a suitable format, such as a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Treatment: Pre-treat the cells with the desired concentrations of A-438079.
-
Agonist Stimulation: Induce P2X7 receptor activation by adding an agonist like ATP or BzATP.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC50 for the inhibition of the calcium influx.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events. The following diagram illustrates a simplified representation of this pathway leading to an inflammatory response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
